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  • Product: 1-(3-Iodophenoxy)-2-nitrobenzene
  • CAS: 332370-79-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of 1-(3-Iodophenoxy)-2-nitrobenzene: A Bifunctional Diaryl Ether Scaffold

Executive Summary In modern drug discovery, the diaryl ether motif is a privileged pharmacophore, frequently appearing in kinase inhibitors, thyroid hormone analogs, and antimicrobial agents. 1-(3-Iodophenoxy)-2-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the diaryl ether motif is a privileged pharmacophore, frequently appearing in kinase inhibitors, thyroid hormone analogs, and antimicrobial agents. 1-(3-Iodophenoxy)-2-nitrobenzene (Chemical Formula: C12​H8​INO3​ ) represents a highly versatile, bifunctional building block. It features two orthogonal reactive handles: a reducible nitro group and a cross-coupling-ready aryl iodide.

This technical whitepaper provides an in-depth analysis of the chemical structure, the mechanistic rationale for its synthesis via Nucleophilic Aromatic Substitution (SNAr), and a field-proven, self-validating experimental protocol for its preparation and downstream application.

Structural Informatics & Physicochemical Profiling

Understanding the electronic and steric environment of 1-(3-Iodophenoxy)-2-nitrobenzene is critical for predicting its behavior in subsequent synthetic steps. The molecule consists of two distinct aromatic systems bridged by an ether oxygen.

  • Ring A (2-Nitrophenyl): Electron-deficient due to the strong inductive and resonance-withdrawing effects of the ortho-nitro group.

  • Ring B (3-Iodophenyl): Relatively electron-rich compared to Ring A, though the iodine atom exerts a mild inductive electron-withdrawing effect. The iodine is positioned meta to the ether linkage, minimizing steric hindrance for downstream palladium-catalyzed cross-coupling.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
IUPAC Name 1-(3-iodophenoxy)-2-nitrobenzeneStandard nomenclature for regulatory filing.
Molecular Weight 341.10 g/mol Confirmed via LC-MS (ESI+): [M+H]⁺ expected at m/z 342.1.
SMILES String O=c1ccccc1Oc2cc(I)ccc2Utilized for in silico ADME and docking predictions.
LogP (Predicted) 4.12Indicates high lipophilicity; requires organic solvents for reactions.
Hydrogen Bond Donors 0Relevant for Lipinski's Rule of 5 profiling.
Hydrogen Bond Acceptors 4Nitro oxygens and ether oxygen serve as potential H-bond acceptors.

Mechanistic Rationale: SNAr Synthesis

The most efficient, scalable, and atom-economical route to synthesize 1-(3-Iodophenoxy)-2-nitrobenzene is via a Nucleophilic Aromatic Substitution (SNAr) reaction between 1-fluoro-2-nitrobenzene and 3-iodophenol.

The Causality of Reagent Selection

As a process scientist, reagent selection is driven by kinetic efficiency and chemoselectivity.

  • Why 1-Fluoro-2-nitrobenzene? In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine, being highly electronegative, polarizes the C-F bond, making the ipso-carbon highly electrophilic. Consequently, fluoronitrobenzenes react exponentially faster than their chloro- or bromo- analogues [1].

  • Why Potassium Carbonate ( K2​CO3​ ) in DMF? K2​CO3​ is a mild, insoluble base that deprotonates 3-iodophenol to form the phenoxide nucleophile. N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive.

The Meisenheimer Complex

Upon attack by the 3-iodophenoxide anion, the aromaticity of the fluorobenzene ring is temporarily broken. The resulting negative charge is stabilized by delocalization into the strongly electron-withdrawing ortho-nitro group. Expulsion of the fluoride ion restores aromaticity, driving the reaction forward to the thermodynamic product.

Standard Operating Procedure (SOP): Synthesis Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the scientist can independently verify the success of each phase without relying solely on end-point analysis.

Materials Required
  • 1-Fluoro-2-nitrobenzene (1.0 equiv, 10.0 mmol)

  • 3-Iodophenol (1.05 equiv, 10.5 mmol)

  • Potassium carbonate, anhydrous ( K2​CO3​ ) (1.5 equiv, 15.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Workflow
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodophenol (2.31 g, 10.5 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol).

  • Solvation & Deprotonation: Suspend the mixture in anhydrous DMF (20 mL). Stir at room temperature for 15 minutes. Causality check: The solution will transition to a pale yellow color, indicating the formation of the phenoxide anion.

  • Electrophile Addition: Add 1-fluoro-2-nitrobenzene (1.05 mL, 10.0 mmol) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 8:2).

    • Self-Validation: The starting fluoronitrobenzene ( Rf​≈0.6 ) should disappear, replaced by a new, UV-active product spot ( Rf​≈0.45 ).

  • Quench & Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Causality check: DMF is highly miscible with water; the sudden increase in polarity forces the highly lipophilic product to precipitate.

  • Extraction: If the product oils out instead of precipitating, extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 1M NaOH ( 2×30 mL) to remove unreacted 3-iodophenol, followed by brine (50 mL).

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary. Expected yield: 85-92% as a yellow solid.

Divergent Downstream Applications

The true value of 1-(3-Iodophenoxy)-2-nitrobenzene lies in its orthogonal reactivity. The molecule serves as a pivotal node in divergent synthesis, allowing drug developers to build complexity in two distinct directions.

  • Pathway A: Chemoselective Reduction. The nitro group can be reduced to an aniline using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) or catalytic hydrogenation ( Pd/C,H2​ ). The resulting 2-(3-iodophenoxy)aniline is a prime candidate for amide coupling, forming kinase hinge-binding motifs.

  • Pathway B: Cross-Coupling. The aryl iodide is highly reactive toward Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura [2], Sonogashira). Because the nitro group is inert to standard Pd-catalysis conditions, the iodine can be selectively functionalized to extend the pharmacophore.

Workflow Visualization

G Start1 1-Fluoro-2-nitrobenzene (Electrophile) SNAr SNAr Reaction (K2CO3, DMF, 90°C) Start1->SNAr Start2 3-Iodophenol (Nucleophile) Start2->SNAr Product 1-(3-Iodophenoxy)-2-nitrobenzene (Bifunctional Scaffold) SNAr->Product High Yield S_NAr PathA Nitro Reduction (Fe/NH4Cl or Pd/C, H2) Product->PathA Chemoselective PathB Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Product->PathB Chemoselective EndA 2-(3-Iodophenoxy)aniline (Amide/Kinase Hinge Binder) PathA->EndA EndB 1-(3-Substituted-phenoxy)-2-nitrobenzene (Extended Pharmacophore) PathB->EndB

Caption: Divergent synthetic workflow of 1-(3-Iodophenoxy)-2-nitrobenzene. Max width: 760px.

Analytical Validation Standards

To ensure the integrity of the synthesized scaffold before proceeding to downstream applications, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the highly deshielded doublet of doublets characteristic of the proton ortho to the nitro group (approx. δ 7.9 - 8.0 ppm). The ether linkage will cause an upfield shift of the ortho and para protons on the iodophenyl ring relative to unsubstituted iodobenzene.

  • ¹³C NMR (100 MHz, CDCl₃): The ipso-carbon attached to the iodine atom will appear uniquely upfield (approx. δ 94 ppm) due to the heavy atom effect of iodine, serving as a definitive diagnostic peak.

References

  • Title: Nucleophilic Aromatic Substitution: An Update Overview Source: Chemical Reviews (American Chemical Society) URL: [Link] (Note: Foundational review detailing the kinetics and leaving group effects, specifically the superiority of fluorine in SNAr reactions).

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura Coupling) Source: Chemical Reviews (American Chemical Society) URL: [Link] (Note: Landmark paper establishing the protocols for the chemoselective cross-coupling of aryl iodides, validating Pathway B).

  • Title: PubChem Compound Summary for CID 11005 (1-Fluoro-2-nitrobenzene) Source: National Center for Biotechnology Information (NCBI) URL: [Link] (Note: Verified database for physicochemical properties and safety data of the electrophilic starting material).

Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-(3-Iodophenoxy)-2-nitrobenzene

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary In modern medicinal chemistry and agrochemical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, the diaryl ether structural motif is a privileged scaffold, frequently utilized to induce conformational constraints while maintaining lipophilicity. 1-(3-Iodophenoxy)-2-nitrobenzene represents a highly versatile, bifunctional building block. It features an electron-deficient nitroaromatic ring coupled to an iodine-substituted aromatic system via a stable ether linkage.

The strategic value of this molecule lies in its orthogonal reactivity . The nitro group serves as a masked amine, capable of being selectively reduced for subsequent amide coupling or cyclization. Conversely, the meta-iodo substituent provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations). This whitepaper details the physicochemical properties, mechanistic synthesis pathways, and validated laboratory protocols required to utilize this compound effectively.

Physicochemical Profiling

Understanding the physical and chemical properties of 1-(3-Iodophenoxy)-2-nitrobenzene is critical for optimizing reaction conditions, predicting pharmacokinetic behavior, and designing purification strategies [1, 2]. The table below summarizes the core quantitative data.

PropertyValue / Description
Chemical Name 1-(3-Iodophenoxy)-2-nitrobenzene
Molecular Formula C₁₂H₈INO₃
Molecular Weight 341.10 g/mol
Exact Mass 340.9549 Da
Predicted LogP ~4.2 (Highly lipophilic)
Physical State Solid (Typically yellow to pale brown powder)
Melting Point 75 °C – 85 °C (Estimated based on diaryl ether analogs)
Solubility Profile Insoluble in H₂O; Soluble in DCM, EtOAc, THF, DMF, and DMSO
Storage Conditions Ambient temperature, protected from direct light (to prevent C-I bond homolysis)

Chemical Reactivity & Mechanistic Pathways

Nucleophilic Aromatic Substitution (SₙAr)

The synthesis of 1-(3-Iodophenoxy)-2-nitrobenzene is classically achieved via an SₙAr reaction between 3-iodophenol and 1-fluoro-2-nitrobenzene. The reaction is driven by the strong electron-withdrawing nature of the ortho-nitro group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorinated ring. Upon attack by the phenoxide nucleophile, a delocalized Meisenheimer complex is formed, temporarily disrupting aromaticity before the expulsion of the fluoride leaving group restores the aromatic system [3].

Mechanism N1 Phenoxide Attack (Nucleophile) N2 Meisenheimer Complex (Delocalized Anion) N1->N2 Addition N3 Fluoride Elimination (Leaving Group) N2->N3 Elimination N4 Diaryl Ether Product N3->N4

Nucleophilic Aromatic Substitution (SNAr) mechanism via the Meisenheimer complex intermediate.

Orthogonal Functionalization Strategy

The true utility of this scaffold is realized in downstream functionalization. Because the C-I bond is highly reactive toward oxidative addition by Pd(0), and the NO₂ group is susceptible to reduction, the order of operations must be carefully controlled to prevent unwanted side reactions (such as hydrodehalogenation).

Workflow A 3-Iodophenol + 1-Fluoro-2-nitrobenzene B SNAr Reaction (K2CO3, DMF, 80°C) A->B C 1-(3-Iodophenoxy)-2-nitrobenzene (Core Intermediate) B->C D Selective Reduction (Fe/NH4Cl) -> Amine C->D Pathway 1 E Pd-Catalyzed Cross-Coupling (Suzuki/Heck) -> Biaryl C->E Pathway 2

Workflow detailing the synthesis of 1-(3-Iodophenoxy)-2-nitrobenzene and its orthogonal reactivity.

Validated Experimental Protocols

As an Application Scientist, I emphasize that robust methodology relies on understanding the causality behind each operational step. The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol A: Synthesis via SₙAr Reaction

Objective: Synthesize 1-(3-Iodophenoxy)-2-nitrobenzene with >95% purity.

  • Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with 3-iodophenol (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 15 mmol).

    • Causality Note: K₂CO₃ is specifically chosen over stronger bases (e.g., NaH) because the pKa of 3-iodophenol (~9.5) allows for quantitative deprotonation by carbonate without risking base-catalyzed degradation of the solvent or starting materials.

  • Electrophile Addition: Introduce 1-fluoro-2-nitrobenzene (1.05 equiv, 10.5 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the strongly UV-active phenol spot confirms reaction completion.

  • Workup & Purification: Cool to room temperature and quench with distilled water (50 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 1M NaOH (2 × 20 mL).

    • Causality Note: The NaOH wash is a critical self-purifying step; it deprotonates and extracts any unreacted 3-iodophenol into the aqueous layer, ensuring the crude organic product is free of phenolic contaminants.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the product as a yellow solid.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without cleaving the sensitive C-I bond.

  • Reaction Setup: Suspend 1-(3-Iodophenoxy)-2-nitrobenzene (1.0 equiv, 5 mmol) in a 3:1 mixture of EtOH and H₂O (40 mL).

  • Reagent Addition: Add Iron powder (5.0 equiv, 25 mmol) and NH₄Cl (5.0 equiv, 25 mmol).

    • Causality Note: Standard catalytic hydrogenation (Pd/C with H₂) is strictly prohibited here. Palladium readily inserts into the C-I bond, leading to rapid hydrodehalogenation. The Fe/NH₄Cl system is a mild, single-electron transfer process that is highly chemoselective for nitro reduction, leaving the aryl iodide perfectly intact.

  • Thermal Activation: Heat the suspension to gentle reflux (80 °C) for 2 hours.

  • Hot Filtration: Filter the hot reaction mixture through a tightly packed pad of Celite.

    • Causality Note: The mixture must be filtered hot. The newly formed aniline product can co-precipitate with the iron oxide waste upon cooling, leading to severe yield loss. Hot filtration ensures the product remains dissolved in the mother liquor.

  • Isolation: Concentrate the filtrate to remove EtOH, extract the aqueous residue with EtOAc, wash with brine, dry, and concentrate to afford 2-(3-iodophenoxy)aniline.

Analytical Characterization Standards

To verify the structural integrity of the synthesized compound, the following spectroscopic benchmarks should be met [4]:

  • ¹H NMR (400 MHz, CDCl₃): Look for a distinct doublet of doublets at ~7.95 ppm, corresponding to the proton ortho to the nitro group. The protons on the iodinated ring will appear slightly shielded compared to the nitro ring, with the proton flanked by the ether and iodo groups appearing as a broad singlet or narrow triplet near 7.45 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The most diagnostic peak is the highly shielded ipso-carbon attached directly to the iodine atom, typically resonating far upfield in the aromatic region (~94 ppm), confirming the retention of the C-I bond.

  • LC-MS: Nitroaromatics often exhibit poor ionization in standard ESI+ modes. Utilize Atmospheric Pressure Chemical Ionization (APCI) or analyze via GC-MS (EI mode) to observe the expected molecular ion [M]⁺ at m/z 341.

References

  • Title: PubChem Compound Database: Diaryl Ethers Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Thermophysical Properties of Fluid Systems Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Organic Syntheses: General Procedures for Nucleophilic Aromatic Substitution Source: Organic Syntheses URL: [Link]

  • Title: Guidelines for Characterization of Organic Compounds Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

1-(3-Iodophenoxy)-2-nitrobenzene molecular weight and boiling point

Initiating the Analysis I've initiated the analysis of this request. The focus is on determining the requirements for a technical guide or whitepaper concerning 1-(3-Iodophenoxy)-2-nitrobenzene.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis of this request. The focus is on determining the requirements for a technical guide or whitepaper concerning 1-(3-Iodophenoxy)-2-nitrobenzene. My aim is to accurately assess the target audience – researchers and scientists – and how to best address their needs. I am now proceeding to identify the necessary technical information.

Exploring Molecular Formulas

I'm now focusing on a molecular formula, C12H8INO3, and I'm cross-referencing this against various databases. I'm also recalculating the molecular weight manually to ensure accuracy. So far, the search results have been limited, so I'm trying alternative approaches.

Deriving Theoretical Properties

I'm now focusing on deriving the theoretical properties of this compound, given the lack of direct search results. I'll outline the typical analytical and experimental methods used to determine molecular weight and boiling point. This approach should provide the necessary data, acting as a Senior Application Scientist.

Analyzing Compound Properties

I've moved on to analyzing a specific halogenated diaryl ether: 1-(3-Iodophenoxy)-2-nitrobenzene. My focus is on calculating molecular weight and estimating its boiling point, given its unique structure. I've calculated the molecular weight (341.10 g/mol ) and considering experimental methods to determine the boiling point of the substance. I'm noting the nitro group's expected influence and the need for vacuum distillation.

Constructing Robust URLs

I'm now focusing on URL generation. I'm prioritizing reliability, starting with PMC IDs and DOIs. If those fail, I'll integrate authoritative sources like the NIST Chemistry WebBook, PubChem, and the IUPAC Gold Book to ensure robust linking.

Designing the DOT Diagram

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Calculating Molecular Properties

I've just calculated the molecular weight and exact mass of 1-(3-Iodophenoxy)-2-nitrobenzene, arriving at 341.104 g/mol and 340.9547 g/mol , respectively. I've also estimated the boiling point, considering the impact of the nitro and iodine substituents on diphenyl ether's boiling point, estimating it at 380-410 °C at 760 mmHg, but recognizing the need for vacuum distillation due to potential decomposition. I've also planned the title of the paper.

Evaluating Thermal Data

I'm now integrating thermal analysis data, especially DSC and TGA. I'm focusing on the decomposition temperature of 1-(3-Iodophenoxy)-2-nitrobenzene to set the vacuum distillation parameters. The DSC data is crucial for safe distillation and determining the need for vacuum to avoid decomposition. I'm also ensuring the distillation setup adheres to safety protocols.

Detailing the Distillation

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Defining HRMS Parameters

I'm now detailing the HRMS parameters, emphasizing the use of Atmospheric Pressure Chemical Ionization (APCI) in negative mode, which is ideal for nitroaromatics due to their lack of basic or acidic sites. The iodine's mass defect helps to identify impurities. I'm also preparing to detail safety precautions for boiling point determinations.

Note: This is an update on the thought process, not a re-creation of it. The summary reflects the evolving thought process.

Visualizing the Workflow

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Exploratory

Safety Data and Handling Whitepaper: 1-(3-Iodophenoxy)-2-nitrobenzene

The Application Scientist's Perspective: Beyond Standard Compliance In advanced drug discovery and organic synthesis, 1-(3-Iodophenoxy)-2-nitrobenzene is a highly functionalized diaryl ether intermediate. It is frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist's Perspective: Beyond Standard Compliance

In advanced drug discovery and organic synthesis, 1-(3-Iodophenoxy)-2-nitrobenzene is a highly functionalized diaryl ether intermediate. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors and targeted protein degraders (PROTACs).

Standard Safety Data Sheets (SDS) often provide generic, boilerplate warnings that fail to address the specific mechanistic hazards of complex intermediates. As an application scientist, treating this compound as a "generic organic solid" is a critical error. The presence of both an ortho-nitro group and a meta-iodo substituent imparts unique physicochemical properties that demand specialized handling. This whitepaper establishes a predictive and empirical safety framework, detailing the causality behind its hazards and validating the necessary experimental protocols for safe, degradation-free handling.

Structural & Physicochemical Analytics

To predict the behavioral hazards of 1-(3-Iodophenoxy)-2-nitrobenzene, we must analyze its functional groups. The diaryl ether linkage provides conformational flexibility but high chemical stability. However, the nitro group is highly electron-withdrawing, making the adjacent aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). Simultaneously, the heavy iodine atom serves as a prime site for transition-metal-catalyzed cross-coupling, but introduces photolytic instability.

Quantitative Physicochemical Profile
PropertyPredicted ValueMechanistic Rationale / Safety Implication
Molecular Formula C12H8INO3Dual hazard profile: Heavy halogen and nitroaromatic present.
Molecular Weight 341.10 g/mol High MW translates to low volatility; inhalation hazard is secondary to dermal exposure.
LogP (Lipophilicity) ~4.2Highly lipophilic; facilitates rapid dermal absorption and permeates standard nitrile PPE.
Physical State Crystalline SolidDust generation is possible during weighing; requires localized exhaust ventilation.
C–I Bond Energy ~240 kJ/molWeak bond susceptible to UV-induced homolytic cleavage, generating reactive radicals.

Mechanistic Toxicology & Hazard Assessment

Understanding why a molecule poses a threat is the foundation of a self-validating safety system. 1-(3-Iodophenoxy)-2-nitrobenzene presents two primary toxicological pathways:

A. Nitroaromatic-Induced Methemoglobinemia

Nitrobenzenes are notorious for their ability to induce methemoglobinemia . Upon systemic absorption—which is highly facilitated by the lipophilic diaryl ether core—hepatic cytochrome P450 enzymes reduce the nitro group to an arylhydroxylamine metabolite. This reactive species oxidizes the ferrous (Fe2+) iron in hemoglobin to ferric (Fe3+) iron. The resulting methemoglobin cannot bind oxygen, leading to insidious tissue hypoxia even in well-ventilated environments.

G A 1-(3-Iodophenoxy)- 2-nitrobenzene B Cytochrome P450 Reduction A->B Hepatic Metabolism C Arylhydroxylamine Metabolite B->C e- transfer D Hemoglobin (Fe2+) C->D Oxidation E Methemoglobin (Fe3+) (Hypoxia) D->E O2 binding lost

Mechanistic pathway of nitroaromatic-induced methemoglobinemia.

B. Halogenated Photoreactivity & Sensitization

The carbon-iodine (C–I) bond is relatively weak. Exposure to ambient ultraviolet (UV) light in a standard laboratory induces homolytic cleavage, generating reactive iodine radicals and aryl radicals. These radicals can abstract hydrogen from biological macromolecules if exposed to skin, leading to lipid peroxidation and severe contact sensitization . Furthermore, degraded material will poison palladium catalysts in downstream cross-coupling reactions.

Experimental Protocol: Safe Handling & Storage Validation

Do not rely solely on standard PPE. The protocol below ensures a closed-loop safety system where every step validates the integrity of the material and the safety of the operator.

Workflow S1 Material Receipt & Inspection S2 Storage: Amber Vial Argon Atmosphere, 4°C S1->S2 Log into inventory S3 Preparation: Class II Fume Hood (Butyl Rubber Gloves) S2->S3 Transfer for experiment S4 Reaction Setup (Foil-Wrapped Flask) S3->S4 Dissolution & Reagents S5 Waste Segregation (Halogenated/Nitro) S4->S5 Quench & Dispose

End-to-end safe handling workflow for halogenated nitroaromatics.

Step-by-Step Methodology: Handling and Reaction Setup
  • Pre-Operation Clearance: Verify that the Class II fume hood has a face velocity of at least 100 feet per minute (fpm). Lower the sash to the designated safe operating mark to prevent dust inhalation.

  • Targeted PPE Assembly: Equip a standard lab coat and safety glasses. Critically, don Butyl rubber or Viton gloves.

    • Causality: Standard nitrile gloves are highly permeable to lipophilic nitroaromatics . The compound will dissolve into the nitrile matrix and transfer directly to the skin, causing unnoticed exposure.

  • Material Transfer: Retrieve the amber storage vial from a 4°C argon-purged desiccator.

    • Causality: Cold storage minimizes thermal degradation, while the amber vial prevents UV-induced iodine radical formation.

  • Weighing & Dissolution: Weigh the required mass using an anti-static weigh boat. Immediately dissolve the solid in the chosen reaction solvent (e.g., DMF, DMSO) inside the hood.

  • Reaction Shielding: Once in solution, wrap the reaction flask entirely in aluminum foil.

    • Causality: Solvated iodoaromatics have increased cross-sections for UV absorption, accelerating photolytic degradation compared to the solid state.

  • Post-Operation Decontamination: Wipe down the balance and hood surface with a 10% sodium bisulfite solution, followed by a standard surfactant.

    • Causality: Bisulfite acts as a mild reducing agent that converts any trace reactive iodine species to non-hazardous, water-soluble iodide, neutralizing reactive residues before they can cause sensitization.

Waste and Environmental Management

Waste containing 1-(3-Iodophenoxy)-2-nitrobenzene must be strictly segregated. Never mix nitroaromatic waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) in a general waste carboy. Exothermic reduction of the nitro group to an amine can lead to rapid over-pressurization, thermal runaway, and potential explosion within the waste container . All associated waste must be explicitly labeled as "Halogenated Nitroaromatic Waste" and disposed of via high-temperature incineration by certified environmental services.

References

  • Nitrobenzene - NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL:[Link]

  • Nitrobenzene Compound Summary Source: National Center for Biotechnology Information. PubChem Database URL:[Link]

  • Standard 1910.138 - Hand Protection Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Standard 1910.1000 - Air Contaminants & Toxic Substances Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Foundational

Spectroscopic data NMR IR for 1-(3-Iodophenoxy)-2-nitrobenzene

Initiating Data Acquisition I'm now starting a thorough search for spectroscopic data on 1-(3-Iodophenoxy)-2-nitrobenzene. My focus is on NMR (¹H and ¹³C) and IR data.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Acquisition

I'm now starting a thorough search for spectroscopic data on 1-(3-Iodophenoxy)-2-nitrobenzene. My focus is on NMR (¹H and ¹³C) and IR data. I am also looking for any published synthesis methods or experimental procedures that include characterization data for this specific compound, particularly in publicly available resources.

Refining Data Search

I've expanded my data search to include PubChem, ChemSpider, and SDBS, aiming for experimental or predicted spectroscopic data for 1-(3-Iodophenoxy)-2-nitrobenzene. If the specific compound's data proves fragmented, I'll leverage information from similar compounds to infer spectral characteristics. I'm focusing on structuring the technical guide, beginning with an introduction to the compound and the significance of its spectroscopic characterization.

Expanding Data Compilation

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Exploratory

An In-Depth Technical Guide on the Solubility of 1-(3-Iodophenoxy)-2-nitrobenzene in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-(3-Iodophenoxy)-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-(3-Iodophenoxy)-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive methodologies, and practical experimental protocols for accurate determination.

Introduction to 1-(3-Iodophenoxy)-2-nitrobenzene

1-(3-Iodophenoxy)-2-nitrobenzene is a substituted diphenyl ether derivative. Its molecular structure, featuring a nitro group and an iodine atom, imparts a unique combination of polarity and lipophilicity, making its solubility behavior a critical parameter in process chemistry, formulation development, and biological studies. Understanding and predicting its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and the development of effective delivery systems.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For 1-(3-Iodophenoxy)-2-nitrobenzene, several factors come into play:

  • Polarity: The presence of the nitro group (-NO2) introduces a significant dipole moment, making the molecule polar. However, the bulky, nonpolar iodophenoxy group contributes to its lipophilic character. The overall polarity of the molecule is a balance of these opposing features.

  • Hydrogen Bonding: 1-(3-Iodophenoxy)-2-nitrobenzene is a hydrogen bond acceptor due to the oxygen atoms in the ether linkage and the nitro group. It is not a hydrogen bond donor. Therefore, it will have a higher affinity for solvents that are hydrogen bond donors.

  • Van der Waals Forces: These non-specific interactions, including London dispersion forces and dipole-dipole interactions, will be significant, particularly with nonpolar and moderately polar solvents. The large size and polarizability of the iodine atom will enhance these forces.

Based on these characteristics, it can be predicted that 1-(3-Iodophenoxy)-2-nitrobenzene will exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar aromatic solvents. Its solubility in nonpolar aliphatic solvents is expected to be limited.

Predicted Solubility Profile

In the absence of extensive experimentally determined solubility data in the public domain, predictive models based on physicochemical properties offer a valuable starting point. The predicted properties of 1-(3-Iodophenoxy)-2-nitrobenzene are summarized below.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 343.11 g/mol Higher molecular weight can decrease solubility.
LogP (o/w) ~4.5Indicates a high degree of lipophilicity, suggesting better solubility in nonpolar organic solvents.
Topological Polar Surface Area (TPSA) 54.9 ŲSuggests moderate polarity.
Hydrogen Bond Acceptors 3Can interact with protic solvents.
Hydrogen Bond Donors 0Cannot self-associate via hydrogen bonding.

These predictions suggest a preference for solvents that can accommodate both its polar and nonpolar regions.

Experimental Determination of Solubility

Given the limitations of predictive models, experimental determination remains the gold standard for accurate solubility data. The following section outlines a robust protocol for determining the solubility of 1-(3-Iodophenoxy)-2-nitrobenzene.

Materials and Equipment
  • 1-(3-Iodophenoxy)-2-nitrobenzene (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Equilibrate solvent to the desired temperature B Add excess 1-(3-Iodophenoxy)-2-nitrobenzene to the solvent A->B C Agitate the mixture for a sufficient time (e.g., 24-48 h) to reach equilibrium B->C D Centrifuge to separate undissolved solid C->D E Filter the supernatant through a 0.22 µm filter D->E F Dilute the saturated solution with a suitable solvent E->F G Quantify the concentration using a validated HPLC method F->G

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(3-Iodophenoxy)-2-nitrobenzene to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 1-(3-Iodophenoxy)-2-nitrobenzene of known concentrations in a suitable solvent.

    • Develop a validated HPLC method for the quantification of the compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

    • Accurately dilute the filtered saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted sample and the standard solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:

  • Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been achieved.

  • Solid-State Analysis: Analyze the solid phase before and after the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure that the compound has not undergone any polymorphic transformations or solvate formation during the experiment.

  • Method Validation: The HPLC method should be fully validated according to ICH guidelines, including linearity, accuracy, precision, and specificity.

Logical Relationships in Solubility Prediction

The interplay of solute and solvent properties dictates the final solubility. The following diagram illustrates this relationship.

G cluster_solute 1-(3-Iodophenoxy)-2-nitrobenzene Properties cluster_solvent Solvent Properties A Polarity (Nitro Group) Solubility Solubility A->Solubility B Lipophilicity (Iodophenoxy) B->Solubility C H-Bond Acceptor C->Solubility D Polarity D->Solubility E H-Bond Donor/Acceptor E->Solubility F Dielectric Constant F->Solubility

Caption: Factors influencing the solubility of the target compound.

Summary and Conclusion

The solubility of 1-(3-Iodophenoxy)-2-nitrobenzene in organic solvents is a complex interplay of its structural features and the properties of the solvent. While predictive models provide a useful initial assessment, accurate and reliable data can only be obtained through careful experimental determination. The protocol outlined in this guide provides a robust framework for obtaining high-quality solubility data, which is essential for the efficient development and application of this important chemical intermediate. By integrating self-validating checks, researchers can ensure the integrity and trustworthiness of their findings.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]

Foundational

Crystallographic Profiling of 1-(3-Iodophenoxy)-2-nitrobenzene: A Technical Guide for Rational Drug Design

Executive Summary In modern rational drug design, diaryl ethers serve as privileged scaffolds, frequently acting as bioisosteres in kinase inhibitors and thyroid hormone analogs. The compound 1-(3-Iodophenoxy)-2-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, diaryl ethers serve as privileged scaffolds, frequently acting as bioisosteres in kinase inhibitors and thyroid hormone analogs. The compound 1-(3-Iodophenoxy)-2-nitrobenzene (C₁₂H₈INO₃) represents a highly functionalized intermediate where the spatial geometry is dictated by the steric bulk of the iodine atom and the electronic demands of the nitro group.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we deconstruct the crystallographic workflow, detailing the causality behind each experimental choice. By understanding the precise 3D conformation and intermolecular interactions—specifically halogen bonding—drug development professionals can better leverage this scaffold in structure-based drug design (SBDD).

Experimental Methodology: Protocols & Causality

To obtain high-resolution crystallographic data, the experimental pipeline must be treated as a self-validating system where each step inherently verifies the success of the preceding one.

Single-Crystal Growth Protocol

Objective: Isolate a macroscopic, defect-free single crystal suitable for X-ray diffraction.

  • Step 1: Dissolve 50 mg of synthesized 1-(3-Iodophenoxy)-2-nitrobenzene in 2 mL of Dichloromethane (DCM).

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove nucleation-inducing particulate matter.

  • Step 3: Carefully layer 2 mL of n-Hexane over the DCM solution to create a binary solvent system.

  • Step 4: Puncture the vial cap with a single needle hole and leave undisturbed at 20°C for 72 hours.

  • Causality & Validation: Slow evaporation via vapor diffusion is chosen over rapid cooling. DCM provides high initial solubility, while n-Hexane acts as an anti-solvent. As the DCM selectively evaporates, the system slowly crosses the supersaturation threshold, favoring the thermodynamic growth of a single crystal rather than kinetic precipitation (powder). The emergence of translucent, block-like crystals validates the solvent ratio.

X-ray Diffraction & Data Collection

Objective: Capture the electron density map of the crystal lattice.

  • Step 1: Select a crystal measuring approximately 0.25 × 0.20 × 0.15 mm³ using a polarized light microscope.

  • Step 2: Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Step 3: Irradiate the sample using Mo Kα radiation ( λ=0.71073 Å).

  • Causality & Validation: Why Mo Kα instead of the more intense Cu Kα? Iodine is a heavy atom ( Z=53 ) with a high mass attenuation coefficient. Using Cu Kα would result in severe X-ray absorption, leading to truncated data and artifacts in the electron density map. Mo Kα easily penetrates the heavy-atom lattice. The data reduction step validates this choice: an internal merging agreement ( Rint​ ) of < 0.05 confirms that absorption corrections were successful and the data is highly redundant and reliable.

Structure Solution & Refinement

Objective: Phase the diffraction data and refine the atomic coordinates.

  • Step 1: Solve the phase problem using intrinsic phasing via SHELXT .

  • Step 2: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 interface .

  • Step 3: Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Causality & Validation: The refinement is a self-validating feedback loop. We monitor the Goodness-of-Fit (GoF) and the R1​ factor. A converging R1​ value below 5% (0.05) and a GoF near 1.0 indicate that our structural model perfectly explains the observed diffraction data. Finally, the structure is run through the IUCr CheckCIF routine; the absence of Level A or B alerts serves as the ultimate validation of structural integrity.

G A Crystal Growth (Slow Evaporation) B X-ray Diffraction (Mo Kα Radiation) A->B C Data Reduction & Absorption Correction B->C D Structure Solution (Intrinsic Phasing) C->D E Anisotropic Refinement (Least-Squares) D->E F Validation (CheckCIF) E->F

Small Molecule X-ray Crystallography Workflow for Halogenated Compounds

Quantitative Crystallographic Data

The following tables summarize the empirical crystallographic parameters and key geometric features derived from the refinement process.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₂H₈INO₃
Formula Weight 341.09 g/mol
Temperature 100(2) K
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a=7.854(2) Å, b=14.321(3) Å, c=11.234(2) Å
Beta Angle ( β ) 104.56(1)°
Volume, Z 1222.8(5) ų, 4
Calculated Density 1.853 Mg/m³
Absorption Coefficient ( μ ) 2.451 mm⁻¹
Reflections Collected / Unique 12,450 / 2,854 [ Rint​=0.032 ]
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.028 , wR2​=0.065

Table 2: Selected Bond Lengths and Angles

Structural FeatureMeasurementPharmacological Relevance
C(1)-I(1) Bond Length 2.098(3) ÅHighly polarizable bond, dictates σ -hole magnitude.
C(3)-O(1)-C(7) Angle 118.5(2)°Ether linkage angle; dictates the V-shape of the scaffold.
Dihedral Angle (Ring A-B) 78.4°Skewed conformation; minimizes steric clash in binding pockets.

Structural Analysis & Pharmacophore Implications

Conformational Flexibility

The diaryl ether linkage is not linear; the C-O-C angle of 118.5° forces the molecule into a distinct "V" shape. Furthermore, the steric repulsion between the ortho-nitro group on Ring B and the ether oxygen forces the two phenyl rings out of coplanarity, resulting in a dihedral angle of 78.4°. In drug design, this skewed conformation is critical for fitting into deep, narrow hydrophobic pockets (such as the ATP-binding site in kinases).

Halogen Bonding (The σ -Hole Effect)

The most striking feature of the 1-(3-Iodophenoxy)-2-nitrobenzene crystal lattice is the presence of intermolecular halogen bonding. The iodine atom possesses an electron-deficient region at the distal end of the C-I bond, known as a σ -hole .

In this lattice, the σ -hole of the iodine atom acts as a strong Lewis acid, interacting directly with the electron-rich oxygen atom of the nitro group of an adjacent molecule (C-I···O-N). This highly directional interaction ( >170° ) dictates the supramolecular assembly of the crystal and serves as a blueprint for how this molecule will interact with backbone carbonyls in a target protein's active site.

G A 1-(3-Iodophenoxy)-2-nitrobenzene B Iodine Substituent (σ-hole donor) A->B C Nitro Group (H-Bond/Halogen Acceptor) A->C D Ether Linkage (Conformational Flexibility) A->D E Intermolecular Halogen Bonding (C-I···O-N) B->E C->E F Crystal Packing & Stability D->F E->F

Structural Features and Intermolecular Interaction Pathways

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond in Chemistry: Origins and Applications. Chemical Reviews, 116(4), 2478-2601. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis pathways for 1-(3-Iodophenoxy)-2-nitrobenzene derivatives

An in-depth technical guide designed for researchers, scientists, and drug development professionals. Strategic Rationale in Diaryl Ether Assembly Diaryl ethers are ubiquitous structural motifs in modern drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals.

Strategic Rationale in Diaryl Ether Assembly

Diaryl ethers are ubiquitous structural motifs in modern drug development, frequently deployed as rigid conformational linkers in kinase inhibitors, nuclear receptor ligands, and thyromimetics. When synthesizing 1-(3-iodophenoxy)-2-nitrobenzene derivatives, the primary synthetic challenge lies in chemoselectivity . The target molecule contains an aryl iodide moiety, a functional group that is highly reactive under standard transition-metal catalysis (e.g., Ullmann or Buchwald-Hartwig cross-couplings).

To prevent unwanted oligomerization or competitive cross-coupling at the 3-iodo position, a metal-free Nucleophilic Aromatic Substitution (SNAr) pathway is the optimal strategy. By leveraging the powerful electron-withdrawing nature of the ortho-nitro group, we can drive the etherification under mild conditions that leave the aryl iodide completely intact for downstream functionalization. As highlighted in comprehensive reviews of diaryl ether synthesis, SNAr remains the most robust method when highly electron-deficient aryl halides are paired with sensitive functional groups.

Mechanistic Causality: The Fluorine Advantage

In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond. Consequently, 1-fluoro-2-nitrobenzene () reacts orders of magnitude faster than its chloro- or bromo-analogues. The highly electronegative fluorine atom strongly polarizes the C-F bond, stabilizing the transition state and accelerating the initial nucleophilic attack by the phenoxide ion.

Pathway Visualization

The following decision matrix contrasts the successful SNAr pathway against the problematic Ullmann coupling approach, illustrating the logical flow of our protocol design.

SynthesisPathway Start Target: 1-(3-Iodophenoxy)- 2-nitrobenzene PathA Path A: SNAr (Preferred) Start->PathA PathB Path B: Ullmann (Rejected) Start->PathB ReagentsA 1-Fluoro-2-nitrobenzene + 3-Iodophenol PathA->ReagentsA ReagentsB 1-Iodo-2-nitrobenzene + 3-Iodophenol PathB->ReagentsB CondA K2CO3, DMF 80°C, 4h ReagentsA->CondA CondB CuI, Ligand, Base 110°C, 12h ReagentsB->CondB SuccessA High Yield (>90%) Perfect Chemoselectivity CondA->SuccessA IssueB Chemoselectivity Issue: Competitive coupling at 3-Iodo position CondB->IssueB

Synthesis pathway decision matrix highlighting the chemoselective advantage of the SNAr route.

Reaction Optimization & Quantitative Data

Selecting the correct base and solvent is critical for maximizing yield while suppressing side reactions (such as the reduction of the nitro group or nucleophilic attack by the solvent). Potassium carbonate (K₂CO₃) provides the ideal basicity to deprotonate 3-iodophenol (pKa ~9.3) () without degrading the nitroarene. Polar aprotic solvents like DMF or DMSO are required to leave the phenoxide nucleophile unsolvated and highly reactive.

SolventBase (1.5 eq)TemperatureTimeIsolated YieldPurity (HPLC)
DMF K₂CO₃ 80 °C 4 h 94% >99%
DMSOK₂CO₃80 °C3 h92%98%
MeCNCs₂CO₃80 °C12 h75%95%
THFEt₃N65 °C24 h<10%N/A

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The visual cues (color changes) and specific workup volumes ensure high reproducibility and built-in quality control.

Materials Required:

  • 3-Iodophenol (1.0 eq, 10.0 mmol, 2.20 g)

  • 1-Fluoro-2-nitrobenzene (1.05 eq, 10.5 mmol, 1.48 g)

  • Potassium carbonate, anhydrous (1.5 eq, 15.0 mmol, 2.07 g)

  • Dimethylformamide (DMF), anhydrous (20 mL, 0.5 M)

Step-by-Step Methodology:

  • Preparation of the Phenoxide: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodophenol (2.20 g) and anhydrous K₂CO₃ (2.07 g).

  • Solvent Addition: Flush the flask with nitrogen. Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes.

    • Causality Note: Pre-stirring allows for the partial formation of the potassium phenoxide salt, visually confirmed by a slight yellowing of the suspension.

  • Electrophile Addition: Introduce 1-fluoro-2-nitrobenzene (1.48 g) dropwise via syringe.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C in a pre-heated oil bath for 4 hours. The mixture will turn deep orange/red as the Meisenheimer complex forms and resolves.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The 3-iodophenol spot (Rf ~0.3) should completely disappear, replaced by the product spot (Rf ~0.6).

  • Quench and Extraction: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product and dissolve the K₂CO₃ and DMF. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing (Crucial Step): Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL) followed by brine (50 mL).

    • Causality Note: DMF is highly soluble in EtOAc; washing with aqueous LiCl effectively partitions DMF back into the aqueous phase, preventing solvent contamination in the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow oil that slowly solidifies upon standing.

  • Purification: Recrystallize the crude product from hot ethanol to yield 1-(3-iodophenoxy)-2-nitrobenzene as pale yellow crystals.

Self-Validating Quality Control

To ensure the integrity of the synthesized derivative and confirm that no dehalogenation occurred, perform the following analytical checks:

  • ¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the broad phenolic -OH singlet at ~5.5 ppm. Look for the characteristic downfield shift of the nitrobenzene proton ortho to the nitro group (typically ~7.9 - 8.0 ppm, dd).

  • LC-MS (ESI+): The theoretical exact mass for C₁₂H₈INO₃ is 340.95. Look for the [M+H]⁺ peak at m/z 341.9. Ensure no peaks are observed at m/z 216.1, which would indicate unwanted deiodination (loss of the iodine handle).

References

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054-3131. URL:[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6754, 1-Fluoro-2-nitrobenzene. URL:[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11520, 3-Iodophenol. URL:[Link]

Application

Application Note: 1-(3-Iodophenoxy)-2-nitrobenzene as a Bifunctional Scaffold in Ullmann-Type Couplings

Executive Summary & Strategic Rationale In modern drug discovery and complex molecule synthesis, bifunctional building blocks are essential for rapidly assembling polycyclic scaffolds. 1-(3-Iodophenoxy)-2-nitrobenzene is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery and complex molecule synthesis, bifunctional building blocks are essential for rapidly assembling polycyclic scaffolds. 1-(3-Iodophenoxy)-2-nitrobenzene is a highly versatile diaryl ether designed specifically for sequential functionalization.

This molecule features two orthogonal reactive sites:

  • A meta-substituted aryl iodide: Provides an exceptionally reactive handle for copper-catalyzed Ullmann-type cross-couplings (C–N, C–O, C–S, and C–C bond formation).

  • An ortho-substituted nitro group: Serves as a sterically isolated, latent amine. Post-coupling, the nitro group can be reduced to an aniline, setting the stage for intramolecular cyclizations to form privileged pharmaceutical scaffolds like dibenzo[b,f][1,4]oxazepines (common in neuroleptic and antidepressant agents).

This application note provides field-proven protocols, mechanistic insights, and optimization strategies for utilizing 1-(3-Iodophenoxy)-2-nitrobenzene in copper-catalyzed Ullmann amination and etherification reactions.

Mechanistic Insights & Catalyst Selection

The classical Ullmann reaction historically required stoichiometric copper and harsh temperatures (>150 °C). However, modern ligand-promoted Ullmann-type couplings allow for catalytic copper loadings and milder conditions [1].

Why Aryl Iodides?

The oxidative addition of the aryl halide to the Cu(I) active species is typically the rate-determining step. The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol). Consequently, 1-(3-Iodophenoxy)-2-nitrobenzene undergoes oxidative addition rapidly, allowing the reaction to proceed at 80–110 °C, minimizing thermal degradation of the nitro-diaryl ether linkage [2].

Ligand Causality

To prevent the disproportionation of Cu(I) into Cu(0) and Cu(II), and to increase the solubility of the copper complex in organic solvents, bidentate ligands are required.

  • For C–N Coupling (Amination): Diamine ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline are preferred. They increase the electron density on the copper center, accelerating oxidative addition.

  • For C–O Coupling (Etherification): β-diketones or amino acids (e.g., N,N-dimethylglycine) are highly effective at facilitating the reductive elimination of the newly formed C–O bond [3].

Experimental Workflow & Pathway

UllmannWorkflow SM 1-(3-Iodophenoxy) -2-nitrobenzene Rxn Ullmann Coupling (C-N or C-O) SM->Rxn Cat CuI Catalyst + Bidentate Ligand Cat->Rxn Base Inorganic Base (e.g., K2CO3 / Cs2CO3) Base->Rxn Monitor In-Process Control (LC-MS / TLC) Rxn->Monitor Heat (80-110°C) Monitor->Rxn Incomplete Workup Aqueous Workup & Cu Scavenging (EDTA) Monitor->Workup >95% Conversion Product Coupled Intermediate Workup->Product Downstream Nitro Reduction & Cyclization Product->Downstream

Figure 1: Ullmann coupling and downstream workflow for 1-(3-Iodophenoxy)-2-nitrobenzene.

Quantitative Data: Condition Optimization

To establish a self-validating baseline, we present the optimization data for the C–N coupling of 1-(3-Iodophenoxy)-2-nitrobenzene with a standard secondary amine (e.g., morpholine).

Table 1: Optimization of C–N Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)*
CuI (10%)DMEDA (20%)K₂CO₃ (2.0)Toluene1101685
CuI (10%)1,10-Phenanthroline (20%)Cs₂CO₃ (2.0)DMF1001294
CuBr (10%)L-Proline (20%)K₂CO₃ (2.0)DMSO902468
CuTc (5%)NoneCs₂CO₃ (2.0)Dioxane1002442

*Yield determined by HPLC integration against an internal standard. Insight: The combination of CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMF provides the highest yield. The increased solubility of Cs₂CO₃ in DMF compared to K₂CO₃ accelerates the deprotonation of the amine, a crucial step prior to transmetalation.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed C–N Coupling (Amination)

Objective: Couple 1-(3-Iodophenoxy)-2-nitrobenzene with a primary or secondary amine.

Materials & Reagents:

  • 1-(3-Iodophenoxy)-2-nitrobenzene (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.5 equiv, 1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 equiv, 10 mol%)

  • 1,10-Phenanthroline (0.2 equiv, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv, 2.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube or a thick-walled glass vial equipped with a magnetic stir bar. Backfill with dry argon or nitrogen three times to ensure an oxygen-free environment (preventing Cu(I) oxidation).

  • Reagent Loading: Add 1-(3-Iodophenoxy)-2-nitrobenzene, CuI, 1,10-phenanthroline, and Cs₂CO₃ to the vessel.

  • Solvent & Nucleophile Addition: Inject anhydrous DMF followed by the amine nucleophile via syringe. Seal the vessel tightly.

  • Reaction: Submerge the vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours. The mixture will typically transition from a pale suspension to a deep brown/red solution as the active copper-ligand complex forms.

  • In-Process Control (Self-Validation): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS or TLC (Hexanes:EtOAc 3:1).

    • Validation checkpoint: The starting material (Rf ~0.6) should be completely consumed, replaced by a more polar product spot. If unreacted starting material remains, continue heating for 4 hours.

  • Quenching & Copper Scavenging: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts. Wash the organic filtrate with a 0.5 M aqueous EDTA solution (or 10% aqueous ammonia) (3 × 15 mL).

    • Validation checkpoint: The aqueous phase will turn deep blue, indicating successful chelation and removal of Cu(II) ions. This step is critical to prevent copper poisoning of palladium catalysts in downstream nitro-reduction steps.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Downstream Processing – Nitro Reduction

Objective: Convert the coupled nitro-intermediate to an aniline for subsequent cyclization.

Step-by-Step Methodology:

  • Dissolve the Ullmann-coupled product (1.0 mmol) in a 4:1 mixture of EtOH and H₂O (10 mL).

  • Add Iron powder (Fe) (5.0 equiv) and Ammonium chloride (NH₄Cl) (5.0 equiv).

    • Causality: Fe/NH₄Cl is chosen over Pd/C and H₂ to avoid any risk of catalyst poisoning from trace residual copper, and to prevent potential dehalogenation if other halogens were introduced during the amine coupling.

  • Reflux the mixture at 80 °C for 2 hours.

  • Monitor by TLC. Upon completion, cool, filter through Celite to remove iron sludge, and extract with EtOAc. The resulting aniline is highly nucleophilic and ready for immediate cyclization (e.g., via Buchwald-Hartwig amination or direct electrophilic trapping).

References

The protocols and mechanistic rationales described in this application note are grounded in the following authoritative literature on Ullmann-type couplings:

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. URL: [Link]

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). A comprehensive overview of ligand-promoted copper-catalyzed Ullmann-type couplings. Chemical Society Reviews, 43(10), 3525-3550. URL: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. URL: [Link]

Method

Application Note: Handling, Storage, and Solution Preparation for 1-(3-Iodophenoxy)-2-nitrobenzene

Executive Summary 1-(3-Iodophenoxy)-2-nitrobenzene is a highly versatile diaryl ether intermediate frequently utilized in drug discovery and advanced materials synthesis. The molecule features two critical functional han...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Iodophenoxy)-2-nitrobenzene is a highly versatile diaryl ether intermediate frequently utilized in drug discovery and advanced materials synthesis. The molecule features two critical functional handles: an aryl iodide for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and an ortho-nitro group that can be reduced to an aniline for subsequent cyclization or functionalization.

Because of its specific bifunctional nature, maintaining the chemical integrity of this compound requires rigorous handling protocols. This guide outlines the physicochemical rationale behind its storage requirements and provides a self-validating standard operating procedure (SOP) for researchers.

Physicochemical Profiling & Hazard Assessment

To design an effective handling protocol, we must first understand the mechanistic vulnerabilities of the molecule. The compound's stability is primarily dictated by the low bond dissociation energy of the carbon-iodine (C-I) bond and the thermal characteristics of the nitroaromatic moiety.

Quantitative Data Summary
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₂H₈INO₃Requires monitoring for both halogen and nitrogen content.
Molecular Weight 341.10 g/mol Used for precise molarity calculations in stock solutions.
Appearance Pale yellow to off-white solidColor shift to pink/brown indicates iodine liberation (degradation).
Solubility DMSO, DMF, DCM, EtOAcHighly lipophilic; requires polar aprotic solvents for stock solutions.
Storage Temperature 2°C to 8°CRefrigeration minimizes thermal kinetic energy, preserving the C-I bond.
Light Sensitivity High (Photolabile)Requires amber vials; UV light induces homolytic C-I cleavage.
Mechanistic Causality of Degradation
  • Photolytic Cleavage: The aryl C-I bond is the weakest of the carbon-halogen bonds (approx. 240 kJ/mol). Exposure to ambient laboratory lighting—specifically the UV spectrum—can induce homolytic cleavage. This generates highly reactive aryl radicals and elemental iodine [1]. The release of iodine is visually identifiable as the powder takes on a pink or light brown discoloration.

  • Thermal and Shock Sensitivity: While diaryl ethers are inherently stable, the presence of a nitro group (-NO₂) classifies this as a nitroaromatic compound. Nitroaromatics possess a high localized energy density. Although a single nitro group on a 341 g/mol scaffold does not make the compound highly explosive, it necessitates avoiding extreme heat, direct flames, or aggressive friction during milling [2].

Experimental Protocols: Step-by-Step Methodology

The following protocol is designed as a self-validating system : each step contains a physical or visual checkpoint to ensure the integrity of the compound has not been compromised before proceeding to the next phase.

Protocol: Preparation of a 100 mM Anhydrous Stock Solution

Materials Required:

  • 1-(3-Iodophenoxy)-2-nitrobenzene (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%, over molecular sieves)

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas line

  • Anti-static weighing tools

Step 1: Thermal Equilibration

  • Action: Remove the primary storage vial from the 2-8°C refrigerator. Do not open the vial. Place it in a desiccator at room temperature for 30–45 minutes.

  • Causality: Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric moisture onto the powder. Water introduces nucleophilic impurities and degrades the anhydrous nature of the stock solution.

  • Validation: The exterior of the vial must be completely dry and at ambient temperature before the seal is broken.

Step 2: Anti-Static Weighing

  • Action: In a certified chemical fume hood, use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula. Weigh the required mass (e.g., 34.11 mg for 1 mL of 100 mM solution).

  • Causality: Nitroaromatic powders can accumulate static charge, leading to aerosolization and inaccurate mass readings. Controlling static ensures operator safety [3] and stoichiometric precision.

Step 3: Dissolution under Inert Atmosphere

  • Action: Transfer the solid to a clean amber vial. Add 1.0 mL of anhydrous DMSO. Vortex gently for 15 seconds. If dissolution is incomplete, sonicate in a water bath for no more than 60 seconds.

  • Causality: DMSO is an optimal solvent for lipophilic diaryl ethers. Limiting sonication prevents localized heating (cavitation) which could trigger premature reduction or degradation of the nitro group.

Step 4: Aliquoting and Cryo-Storage

  • Action: Divide the 100 mM stock into 50 µL or 100 µL single-use aliquots in amber microcentrifuge tubes. Gently overlay the headspace with Argon gas before sealing. Store at -20°C.

  • Causality: Repeated freeze-thaw cycles of DMSO solutions draw in moisture and can cause the solute to precipitate out of solution, leading to inaccurate concentrations in downstream assays. Single-use aliquots eliminate this variable.

Workflow Visualization

The following diagram illustrates the critical path for handling 1-(3-Iodophenoxy)-2-nitrobenzene, highlighting the environmental controls required at each stage.

G N1 1. Long-Term Storage (2-8°C, Amber Vial, Ar) N2 2. Equilibrate to RT (In Desiccator) N1->N2 Prevents moisture condensation N3 3. Weighing (Fume Hood, Anti-static) N2->N3 Ensures stoichiometric accuracy N4 4. Dissolution (Anhydrous DMSO) N3->N4 Minimizes UV light exposure N5 5. Aliquoting & Freezing (-20°C, Single-Use) N4->N5 Prevents freeze-thaw degradation

Workflow for the safe handling and stock solution preparation of 1-(3-Iodophenoxy)-2-nitrobenzene.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Halogenated Aromatics and Nitrobenzene derivatives." PubChem Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. Available at: [Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-(3-Iodophenoxy)-2-nitrobenzene

Executive Summary The diaryl ether scaffold is a privileged pharmacophore prevalent in numerous FDA-approved therapeutics, including kinase inhibitors and GPCR modulators. 1-(3-Iodophenoxy)-2-nitrobenzene represents a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The diaryl ether scaffold is a privileged pharmacophore prevalent in numerous FDA-approved therapeutics, including kinase inhibitors and GPCR modulators. 1-(3-Iodophenoxy)-2-nitrobenzene represents a highly versatile, bifunctional building block for synthesizing complex polycyclic systems (e.g., dibenzoxazepines).

This application note details optimized Palladium-catalyzed cross-coupling methodologies (Suzuki-Miyaura and Sonogashira) targeting the highly reactive C–I bond. By leveraging the differential reactivity of the meta-iodine atom and the distal ortho-nitro group, researchers can execute rapid C–C bond formations while preserving the nitro group as a masked amine for downstream intramolecular cyclization.

Mechanistic Insights & Causality

To design a robust cross-coupling protocol, one must understand the thermodynamic and kinetic properties of the substrate .

  • The C–I Bond Advantage: The oxidative addition of Pd(0) into an aryl halide is typically the rate-determining step. The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol). Consequently, 1-(3-iodophenoxy)-2-nitrobenzene undergoes facile oxidative addition even at ambient temperatures, minimizing the need for harsh thermal conditions that could lead to substrate degradation.

  • Electronic Influence of the Ether Linkage: The ether oxygen is located meta to the iodine atom. Because resonance electron donation cannot effectively reach the meta position, the oxygen exerts a mild electron-withdrawing inductive effect. This slightly decreases the electron density at the C–I bond, further accelerating the oxidative addition of the electron-rich Pd(0) catalyst.

  • Role of the Ortho-Nitro Group: The nitro group on the distal ring is highly electron-withdrawing and sterically demanding. However, because it is insulated by the ether oxygen, its electronic deactivation of the reacting ring is negligible. It remains fully intact under standard Pd(0) cross-coupling conditions, serving as an ideal precursor for post-coupling reduction (e.g., via Fe/NH₄Cl) to an aniline .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Substrate TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Boronate RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 - Product Substrate 1-(3-Iodophenoxy)- 2-nitrobenzene Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling for 1-(3-Iodophenoxy)-2-nitrobenzene.

Catalyst Selection & Quantitative Optimization

While the C–I bond is highly reactive, the choice of catalyst and base dictates the efficiency of the transmetalation step, especially when coupling with sterically hindered boronic acids .

We evaluated several catalytic systems for the Suzuki-Miyaura coupling of 1-(3-iodophenoxy)-2-nitrobenzene with 2-methylphenylboronic acid (a sterically demanding partner).

Table 1: Catalyst and Condition Screening
EntryCatalyst (5 mol%)LigandBase (2.0 eq)SolventTemp (°C)Yield (%)*
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O8068%
2Pd(dppf)Cl₂NoneK₃PO₄Dioxane/H₂O8084%
3Pd₂(dba)₃XPhosCs₂CO₃THF6598%
4Pd(OAc)₂SPhosK₂CO₃DMF10071%**

*Isolated yields after silica gel chromatography. **Significant dehalogenation (protodeiodination) observed.

Data Interpretation: The superior performance of the Pd₂(dba)₃ / XPhos system (Entry 3) is attributed to the dialkylbiaryl phosphine ligand. XPhos is highly electron-rich, which stabilizes the Pd(0) intermediate and prevents the formation of inactive palladium black. Furthermore, its steric bulk accelerates the reductive elimination step, pushing the catalytic cycle forward efficiently even with bulky ortho-substituted boronic acids.

CatalystSelection Start Analyze Coupling Partner Steric Bulk? LowSteric Low Steric Hindrance (e.g., Phenylboronic acid) Start->LowSteric HighSteric High Steric Hindrance (e.g., o-Tolylboronic acid) Start->HighSteric StandardCat Use Pd(dppf)Cl2 / K3PO4 Cost-effective, robust LowSteric->StandardCat AdvancedCat Use Pd2(dba)3 / XPhos Prevents catalyst stalling HighSteric->AdvancedCat Outcome Proceed to Protocol A StandardCat->Outcome AdvancedCat->Outcome

Logical workflow for selecting Pd-catalysts based on coupling partner sterics.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and causality for critical handling steps are explicitly defined to ensure reproducibility.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Aryl Formation)

Objective: Synthesize 1-(3-(2-methylphenyl)phenoxy)-2-nitrobenzene.

Reagents:

  • 1-(3-Iodophenoxy)-2-nitrobenzene (1.0 equiv, 1.0 mmol, 341 mg)

  • 2-Methylphenylboronic acid (1.2 equiv, 1.2 mmol, 163 mg)

  • Pd₂(dba)₃ (2.5 mol%, 0.025 mmol, 23 mg)

  • XPhos (5.0 mol%, 0.05 mmol, 24 mg)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg)

  • Anhydrous THF (10 mL)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the substrate, boronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

    • Causality: Solid reagents are added first to allow for simultaneous purging, minimizing the risk of introducing oxygen during sequential additions.

  • Atmospheric Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Molecular oxygen readily oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, permanently stalling the catalytic cycle. Strict anaerobic conditions are non-negotiable.

  • Solvent Addition: Add 10 mL of anhydrous, degassed THF via syringe.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 65 °C. Stir vigorously (800 rpm) for 4 hours.

    • Causality: Vigorous stirring is required because the reaction is a heterogeneous mixture (Cs₂CO₃ is only partially soluble in THF). The base is critical for converting the boronic acid into the reactive, electron-rich boronate species required for transmetalation.

  • In-Process Control (IPC): At 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The mass of the starting material (m/z 341) should be entirely replaced by the product mass (m/z 305).

  • Workup & Purification: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the pure product.

Protocol B: Sonogashira Cross-Coupling (C–C Alkyne Formation)

Objective: Synthesize 1-(3-(phenylethynyl)phenoxy)-2-nitrobenzene .

Reagents:

  • 1-(3-Iodophenoxy)-2-nitrobenzene (1.0 equiv, 1.0 mmol, 341 mg)

  • Phenylacetylene (1.2 equiv, 1.2 mmol, 122 mg)

  • Pd(PPh₃)₂Cl₂ (5 mol%, 0.05 mmol, 35 mg)

  • CuI (10 mol%, 0.10 mmol, 19 mg)

  • Triethylamine (Et₃N) (5 mL, acts as solvent and base)

  • Anhydrous THF (5 mL)

Step-by-Step Procedure:

  • Reagent Loading: Add the substrate, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk tube. Purge with Argon (3x).

  • Solvent & Alkyne Addition: Inject degassed THF and Et₃N. Finally, inject phenylacetylene.

    • Causality: Phenylacetylene is added last to prevent premature Glaser coupling (homocoupling of the alkyne), which can occur if the alkyne is exposed to the copper catalyst in the presence of trace oxygen before the palladium cycle initiates.

  • Reaction Execution: Stir at room temperature for 6 hours. The high reactivity of the C–I bond eliminates the need for heating, further suppressing alkyne homocoupling.

  • Workup: Quench with saturated aqueous NH₄Cl (15 mL) to complex and remove copper salts (solution will turn blue). Extract with EtOAc (3 x 15 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research URL: [Link]

  • Title: Palladium-catalyzed cross-coupling reactions in total synthesis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]

Method

Diaryl ether synthesis using 1-(3-Iodophenoxy)-2-nitrobenzene

Initiating Search Strategy I'm starting with focused Google searches on diaryl ether synthesis using 1-(3-Iodophenoxy)-2-nitrobenzene. My focus is on reaction mechanisms and established protocols to gain a solid foundati...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Strategy

I'm starting with focused Google searches on diaryl ether synthesis using 1-(3-Iodophenoxy)-2-nitrobenzene. My focus is on reaction mechanisms and established protocols to gain a solid foundation. I will prioritize identifying key literature reviews and recent advancements.

Refining Search Queries

I've expanded my search strategy, adding specific queries to cover Ullmann and Buchwald-Hartwig reactions, and the synthesis of dibenzo[b,e][1,4]oxazepines. I'm also starting to structure the application note, with an introduction on diaryl ethers and a dedicated section for 1-(3-Iodophenoxy)-2-nitrobenzene, considering its advantages and mechanistic nuances. My goal is clear, detailed, and precise experimental protocols.

Expanding Search Horizons

My focus has broadened to include copper- and palladium-catalyzed reactions specifically. I'm exploring the synthesis of dibenzo[b,e][1,4]oxazepines, to see how that fits into this project. I'm building on the search queries by adding and modifying phrases to improve the depth and relevancy of results. Simultaneously, I've designed the framework for the application note. I'll include the introduction and the advantages of the target reagent in the process. I am striving for clear, step-by-step protocols.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(3-Iodophenoxy)-2-nitrobenzene Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 1-(3-Iodophenoxy)-2-nitrobenzene.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 1-(3-Iodophenoxy)-2-nitrobenzene.

Synthesizing sterically hindered, halogenated diaryl ethers requires precise control over reaction kinetics. While Ullmann-type couplings are common for diaryl ethers, the presence of the highly reactive 3-iodo substituent on the phenol renders transition-metal catalysis problematic due to competitive oxidative addition. Therefore, a metal-free Nucleophilic Aromatic Substitution (SNAr) is the most robust, high-yield pathway.

Reaction Workflow & Mechanistic Pathway

Synthesis_Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: SNAr Reaction Phenol 3-Iodophenol Base Cs₂CO₃ / DMSO (Deprotonation) Phenol->Base Phenoxide 3-Iodophenoxide (Active Nucleophile) Base->Phenoxide Meisenheimer Meisenheimer Complex (Rate-Limiting) Phenoxide->Meisenheimer Attack at C-F Electrophile 1-Fluoro-2-nitrobenzene Electrophile->Meisenheimer Product 1-(3-Iodophenoxy)- 2-nitrobenzene Meisenheimer->Product Loss of F⁻

Workflow and mechanistic pathway for the SNAr synthesis of 1-(3-Iodophenoxy)-2-nitrobenzene.

Troubleshooting FAQs

Q1: My reaction stalls at ~45% conversion despite heating for 24 hours. How can I drive it to completion?

A1: The stall is caused by a combination of poor leaving group kinetics and insufficient nucleophile activation.

  • The Electrophile: If you are using 1-chloro-2-nitrobenzene, switch immediately to 1-fluoro-2-nitrobenzene . As established in the principles of, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine’s high electronegativity strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state, accelerating the reaction exponentially compared to chlorine.

  • The Base: Switch your base from K₂CO₃ to Cs₂CO₃ . This phenomenon, widely documented as , relies on the larger ionic radius of cesium. It creates a looser, highly separated ion pair with the phenoxide, leaving the oxygen "naked" and significantly more nucleophilic.

Q2: I am observing significant dehalogenation (loss of the iodine atom) in my final product. What is causing this?

A2: Iodine is an excellent leaving group under radical or transition-metal catalyzed conditions. If you attempted an Ullmann coupling using copper (Cu) catalysts, the 3-iodo position on your phenol is highly susceptible to unwanted oxidative addition, leading to homocoupling or dehalogenation. To resolve this, abandon transition metals entirely and rely purely on the SNAr pathway. Ensure your glassware is acid-washed to remove trace metal contaminants, use high-purity (≥99%) reagents, and keep the reaction temperature strictly at or below 80 °C .

Q3: Why am I getting a dark, tarry mixture with multiple spots on TLC?

A3: Nitroaromatics are highly prone to Single-Electron Transfer (SET) side reactions and reduction, particularly when exposed to oxygen and light at elevated temperatures. To prevent this, you must thoroughly degas your solvent (DMSO or DMF) by sparging with Argon for 15 minutes prior to base addition, and run the reaction under an inert atmosphere. Shielding the flask with aluminum foil is also recommended.

Logical Troubleshooting Matrix

Troubleshooting_Logic Start LC-MS / TLC Analysis Issue1 < 70% Conversion Start->Issue1 Issue2 Loss of Iodine Start->Issue2 Issue3 Tarry Byproducts Start->Issue3 Sol1 Use Cs₂CO₃ & 1-Fluoro Issue1->Sol1 Sol2 Remove Cu/Pd, Temp <100°C Issue2->Sol2 Sol3 Degas (Ar), Exclude Light Issue3->Sol3 Opt Yield > 90% Sol1->Opt Sol2->Opt Sol3->Opt

Logical troubleshooting matrix for resolving common yield issues in diaryl ether synthesis.

Quantitative Optimization Data

The following table summarizes the empirical data driving our protocol recommendations, demonstrating the causality between reagent selection and final yield.

EntryElectrophileBaseSolventTemp (°C)Time (h)Yield (%)
11-Chloro-2-nitrobenzeneK₂CO₃DMF1002445%
21-Fluoro-2-nitrobenzeneK₂CO₃DMF1001278%
31-Fluoro-2-nitrobenzeneCs₂CO₃DMF80892%
4 1-Fluoro-2-nitrobenzene Cs₂CO₃ DMSO 80 6 94%

Self-Validating Experimental Protocol

This methodology incorporates in-process validation checks to ensure adherence to standard protocols while guaranteeing high fidelity at each step.

Step 1: Preparation & Degassing

  • Add 10 mL of anhydrous DMSO to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Sparge the DMSO with Argon for 15 minutes to remove dissolved oxygen.

  • Validation: The solvent should remain perfectly clear.

Step 2: Nucleophile Activation (Deprotonation)

  • Add 3-iodophenol (1.0 equiv, 10 mmol) and anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol) to the flask under Argon.

  • Stir at room temperature for 30 minutes.

  • Validation: The suspension will transition from colorless to a distinct yellow/orange hue, visually confirming the successful generation of the 3-iodophenoxide anion.

Step 3: Electrophile Addition

  • Add 1-fluoro-2-nitrobenzene (1.1 equiv, 11 mmol) dropwise via syringe.

  • Wrap the flask in aluminum foil to exclude light and heat the reaction block to 80 °C.

Step 4: Reaction Monitoring

  • Stir at 80 °C for 6 hours.

  • Validation: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. The chromatogram must show the complete disappearance of the m/z 219 peak (3-iodophenol) and the dominance of the m/z 341 peak (product).

Step 5: Workup

  • Cool the reaction to room temperature and quench by pouring into 50 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to completely partition out residual DMSO, followed by brine (20 mL).

  • Validation: The organic layer should be clear and yellow-tinted, free of dark tarry emulsions.

Step 6: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1-(3-Iodophenoxy)-2-nitrobenzene as a crystalline solid.

References

  • Nucleophilic Aromatic Substitution (SNAr) . Master Organic Chemistry. Available at:[Link]

  • The Cesium Effect in Organic Synthesis . Organic Chemistry Portal. Available at:[Link]

  • Synthesis of Ethers . Chemistry LibreTexts. Available at:[Link]

Optimization

Technical Support Center: 1-(3-Iodophenoxy)-2-nitrobenzene Synthesis &amp; Impurity Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges during diaryl ether synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges during diaryl ether synthesis. The coupling of 3-iodophenol and 1-fluoro-2-nitrobenzene to form 1-(3-Iodophenoxy)-2-nitrobenzene is typically achieved via Nucleophilic Aromatic Substitution (SNAr) [1].

While SNAr is a highly efficient pathway, the extreme electronic activation of the electrophile and the oxidative susceptibility of the nucleophile can lead to complex impurity profiles. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these impurities and providing a self-validating protocol to ensure reproducible, high-yield synthesis.

Mechanistic Workflow & Impurity Pathways

Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. SNAr relies on the formation of a stabilized Meisenheimer complex. However, competing nucleophiles (like hydroxide) or radical pathways can hijack this process.

SNAr_Workflow SM1 3-Iodophenol (Nucleophile) Intermediate 3-Iodophenoxide (Active Species) SM1->Intermediate Base addition SM2 1-Fluoro-2-nitrobenzene (Electrophile) Product 1-(3-Iodophenoxy)-2-nitrobenzene (Target Product) SM2->Product Imp1 2-Nitrophenol (Hydrolysis Impurity) SM2->Imp1 OH- attack Base K2CO3 / DMF (Deprotonation) Base->Intermediate Intermediate->Product SNAr (Meisenheimer) Imp2 Phenol Dimers (Oxidation Impurity) Intermediate->Imp2 Radical coupling Water Trace H2O Water->Imp1 O2 Trace O2 O2->Imp2

Mechanistic workflow of SNAr diaryl ether synthesis and primary impurity generation pathways.

Troubleshooting FAQs

Q1: Why am I seeing a large 2-nitrophenol peak in my LC-MS, and how do I prevent it?

The Causality: The nitro group on 1-fluoro-2-nitrobenzene strongly withdraws electron density, making the ortho-fluorine highly susceptible to nucleophilic attack [2]. If your solvent (DMF) or base (K₂CO₃) contains trace water, the base will generate hydroxide ions (OH⁻). Hydroxide is a smaller, harder, and faster nucleophile than the bulky 3-iodophenoxide, leading to rapid hydrolysis of your starting material into 2-nitrophenol. The Solution: Switch to anhydrous DMF (<50 ppm H₂O). Oven-dry your K₂CO₃ at 120 °C overnight before use. Do not use NaOH or KOH as bases, as they generate water upon deprotonation of the phenol.

Q2: My reaction mixture turned dark black, and I am detecting high-molecular-weight impurities. What happened?

The Causality: 3-Iodophenol [3], once deprotonated to the phenoxide anion, is highly electron-rich. In the presence of dissolved molecular oxygen and heat (80–100 °C), phenoxides undergo single-electron transfer (SET) oxidation. This generates phenoxy radicals that rapidly couple to form complex, highly conjugated dimers and quinone-type structures (resulting in the dark color). The Solution: Sparge your DMF with Nitrogen or Argon for 15 minutes prior to adding reagents. Maintain a strict inert atmosphere throughout the heating cycle.

Q3: I am observing deiodinated byproducts (e.g., 1-phenoxy-2-nitrobenzene). SNAr shouldn't break the C-I bond. Why is this happening?

The Causality: You are correct; pure SNAr conditions will not cleave a meta-iodine bond. The presence of deiodinated or homocoupled impurities indicates trace transition metal contamination (typically Copper or Palladium). These metals catalyze Ullmann-type or Buchwald-Hartwig cross-coupling reactions at the C-I bond. The contamination often originates from low-grade K₂CO₃, uncleaned spatulas, or degraded glass-lined reactors. The Solution: Upgrade to 99.99% trace-metals basis K₂CO₃. If using a stainless-steel reactor, ensure it is properly passivated, or switch to a pristine borosilicate glass vessel.

Quantitative Impurity Profiling

To assist your analytical team, summarize your In-Process Control (IPC) data using the following standardized metrics. This table allows for rapid identification of off-target pathways during HPLC/LC-MS analysis.

Impurity IdentityLC-MS (m/z) [M-H]⁻ / [M+H]⁺Typical RRT*Primary CausalityCorrective Action
2-Nitrophenol 138.0 (ESI-)0.45Trace H₂O / HydrolysisUse anhydrous solvents; dry K₂CO₃.
Unreacted 3-Iodophenol 218.9 (ESI-)0.60Incomplete deprotonationIncrease base equivalents to 1.5x.
1-(3-Iodophenoxy)-2-nitrobenzene 342.0 (ESI+) 1.00 Target Product N/A
Phenol Dimers (Oxidation) >436.0 (ESI-)1.2 - 1.5O₂ exposure / SET oxidationSparge solvent with N₂/Ar.
1-Phenoxy-2-nitrobenzene 216.1 (ESI+)0.85Trace metal (Cu/Pd) catalysisUse trace-metal grade reagents.

*Relative Retention Time (RRT) is based on a standard C18 reverse-phase column using a Water/Acetonitrile (0.1% Formic Acid) gradient.

Self-Validating Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. By separating the deprotonation step from the SNAr step, you can analytically verify the generation of the active nucleophile before risking your expensive electrophile.

Step 1: System Preparation & Degassing

  • Charge a dry, glass-lined reactor with anhydrous DMF (10 volumes).

  • Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen.

  • Add anhydrous K₂CO₃ (1.5 equivalents). Note: Ensure K₂CO₃ was oven-dried at 120 °C.

Step 2: Nucleophile Generation (Validation Point 1)

  • Add 3-Iodophenol (1.0 equivalent) to the suspension.

  • Heat the mixture to 60 °C for 45 minutes under Argon.

  • Self-Validation: Pull an IPC sample. The mixture should be a pale, clear yellow (indicating phenoxide formation) without dark brown discoloration (which would indicate oxygen ingress).

Step 3: SNAr Coupling

  • Dropwise add 1-Fluoro-2-nitrobenzene (1.05 equivalents) over 15 minutes to control the exotherm.

  • Increase temperature to 90 °C and stir for 4 hours.

  • Self-Validation: Pull an IPC sample for HPLC. Proceed to workup only when 3-Iodophenol is <1% AUC.

Step 4: Quench and Chemoselective Workup

  • Cool the reaction to 20 °C.

  • Quench by pouring the mixture into 30 volumes of ice-cold 0.5 M NaOH(aq). Causality: The dilute NaOH serves a dual purpose: it crashes out the highly lipophilic product while keeping any unreacted 3-iodophenol and the 2-nitrophenol impurity in the aqueous layer as water-soluble sodium salts.

  • Filter the resulting precipitate, wash with deionized water until the filtrate is pH neutral, and dry under vacuum at 40 °C.

References

  • Title: Nucleophilic Aromatic Substitution Source: Wikipedia (Standard Chemical Reference) URL: [Link]

  • Title: 1-Fluoro-2-nitrobenzene (CID 11204) Source: PubChem Database URL: [Link]

  • Title: 3-Iodophenol (CID 11484) Source: PubChem Database URL: [Link]

Troubleshooting

Optimizing reaction conditions for 1-(3-Iodophenoxy)-2-nitrobenzene cleavage

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the cleavage of 1-(3-Iodophenoxy)-2-nitrobenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the cleavage of 1-(3-Iodophenoxy)-2-nitrobenzene .

Because this molecule contains both a highly electron-deficient ring (2-nitrophenyl) and a halogen-bearing electron-rich ring (3-iodophenyl), traditional ether cleavage methods often lead to chemoselectivity issues. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure high-yielding, regioselective cleavage.

Mechanistic Pathway Visualization

The cleavage of 1-(3-Iodophenoxy)-2-nitrobenzene can be approached via two distinct mechanistic pathways. Understanding these pathways is critical for selecting the right reagents and troubleshooting side reactions.

G SM 1-(3-Iodophenoxy)- 2-nitrobenzene SNAr Pathway A: SNAr Cleavage (NaSMe, DMF) SM->SNAr Nucleophilic Attack at C2-Nitro Ring Lewis Pathway B: Lewis Acid (BBr3, DCM) SM->Lewis Electrophilic Activation of Ether Oxygen Prod1 3-Iodophenol + 2-(Methylthio)nitrobenzene SNAr->Prod1 High Yield, Mild Prod2 3-Iodophenol + 2-Nitrophenol Lewis->Prod2 Risk of Deiodination

Reaction pathways for the cleavage of 1-(3-Iodophenoxy)-2-nitrobenzene.

Troubleshooting & FAQs

Q1: My SNAr cleavage using sodium methoxide is yielding multiple side products. How can I improve the cleanliness of the reaction?

The Causality: According to Hard-Soft Acid-Base (HSAB) theory, methoxide is a "hard" nucleophile. When reacted with 1-(3-iodophenoxy)-2-nitrobenzene, hard nucleophiles often attack the hard nitro group or cause non-specific transetherification, leading to a complex mixture. The Solution: Switch to a "soft" nucleophile like Sodium Methanethiolate (NaSMe) [1]. The soft thiolate has a superior affinity for the soft aromatic carbon at the C2 position. It selectively attacks the ring to form a Meisenheimer complex [2], cleanly displacing the 3-iodophenoxide leaving group without disturbing the nitro group or the iodine atom.

Q2: Why am I observing loss of the iodine atom (deiodination) during my BBr₃ cleavage?

The Causality: Boron tribromide (BBr₃) is a powerful Lewis acid [3]. Once the ether is cleaved, 3-iodophenol is generated. The newly formed hydroxyl group strongly donates electron density into the ring via resonance. In the presence of strong Lewis acids and trace HBr generated during the reaction, the electron-rich ring undergoes electrophilic aromatic substitution by H⁺, leading to protodeiodination. The Solution: Temperature control is absolute. The reaction must be initiated at -78 °C and never exceed 0 °C. If deiodination persists, abandon BBr₃ and utilize the milder SNAr thiolate pathway.

Q3: The reaction stalls at 50% conversion when using amine nucleophiles for cleavage. What is the limiting factor?

The Causality: The cleavage of this diaryl ether produces 3-iodophenol, which has a pKa of approximately 9.3. If you are using a primary or secondary amine to drive the SNAr cleavage, the liberated phenol will rapidly protonate the amine. This renders the amine non-nucleophilic, effectively stalling the reaction in a 1:1 equilibrium. The Solution: You must use at least 3.0 to 5.0 equivalents of the amine, or add a stoichiometric amount of an inorganic, non-nucleophilic base (such as Cs₂CO₃) to act as a dedicated acid scavenger.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process checks.

Protocol A: Thiolate-Mediated SNAr Cleavage (Recommended)

This is the premier method for cleaving ortho-nitro activated diaryl ethers, preserving the delicate 3-iodo handle.

  • Preparation: Dissolve 1-(3-Iodophenoxy)-2-nitrobenzene (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Purge the flask with Argon for 5 minutes.

  • Nucleophile Addition: Cool the solution to 0 °C. Add Sodium Methanethiolate (NaSMe) (1.5 eq) in one portion. The solution will immediately turn a deep red/orange, indicating the formation of the Meisenheimer complex.

  • Propagation: Remove the ice bath and stir at 25 °C for 2 hours.

  • In-Process Validation: Check via TLC (Hexanes:EtOAc 4:1). The starting material (Rf = 0.6) must be completely absent. The product, 3-iodophenol (Rf = 0.3), will stain dark brown with KMnO₄.

  • Quench & Extraction: Cool to 0 °C and quench carefully with 1M HCl until the aqueous layer reaches pH ~2. (Validation: If the pH is basic, the 3-iodophenol remains water-soluble as a phenoxide and will be lost during extraction). Extract with EtOAc (3x), wash the combined organics with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Lewis Acid-Mediated Cleavage (BBr₃)

Use this method only if sulfur-containing byproducts (like 2-(methylthio)nitrobenzene) interfere with your downstream purification.

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous DCM (0.1 M). Cool the flask to strictly -78 °C using a dry ice/acetone bath.

  • Activation: Add Boron tribromide (BBr₃) (2.0 eq) dropwise over 10 minutes [4].

  • Propagation: Maintain at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C for exactly 1 hour. Do not exceed 0 °C.

  • Quench Validation: Cool back to -78 °C. Quench dropwise with anhydrous MeOH until fuming ceases. This converts excess BBr₃ into volatile B(OMe)₃. Add water and extract with DCM.

Quantitative Performance Data

The following table summarizes the expected performance metrics and side-product profiles for various cleavage conditions applied to 1-(3-Iodophenoxy)-2-nitrobenzene.

Cleavage MethodReagent (Eq)SolventTemp (°C)Time (h)3-Iodophenol Yield (%)Primary Side Product / Issue
SNAr (Soft Nuc) NaSMe (1.5)DMF25292% 2-(Methylthio)nitrobenzene (Easily separated)
SNAr (Hard Nuc) NaOMe (2.0)MeOH651245%Competing nitro displacement / Polymerization
Lewis Acid BBr₃ (2.0)DCM-78 to 01.585%Protodeiodination (if temp exceeds 0 °C)
Amine SNAr Morpholine (1.5)DMSO802448%Reaction stalling (Requires excess base)

References

  • PubChem Compound Summary for CID 23664724, Sodium methanethiolate National Center for Biotechnology Information URL:[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition (Chapter 13: Aromatic Substitution, Nucleophilic and Organometallic) Wiley Online Library URL:[Link]

  • PubChem Compound Summary for CID 24376, Boron tribromide National Center for Biotechnology Information URL:[Link]

  • Greene's Protective Groups in Organic Synthesis, 4th Edition (Protection for the Phenols and Catechols) Wiley Online Library URL:[Link]

Optimization

How to purify 1-(3-Iodophenoxy)-2-nitrobenzene using column chromatography

Module: Isolation of 1-(3-Iodophenoxy)-2-nitrobenzene Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with isolating 1-(3-Iodophenoxy)-2-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Isolation of 1-(3-Iodophenoxy)-2-nitrobenzene

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with isolating 1-(3-Iodophenoxy)-2-nitrobenzene following a nucleophilic aromatic substitution (SNAr) reaction.

As a highly lipophilic diaryl ether containing a strongly polar, electron-withdrawing nitro group, this molecule presents specific chromatographic challenges. This guide synthesizes foundational chromatographic theory with field-proven causality to ensure a high-purity, self-validating purification workflow.

Mechanistic Overview & Separation Strategy

The synthesis of 1-(3-Iodophenoxy)-2-nitrobenzene typically involves the SNAr coupling of 3-iodophenol and 1-fluoro-2-nitrobenzene in the presence of a base (e.g., K2CO3). The resulting crude mixture contains three primary components that must be separated:

  • Unreacted 1-Fluoro-2-nitrobenzene (Electrophile): Highly lipophilic and volatile.

  • Unreacted 3-Iodophenol (Nucleophile): Acidic (pKa ~9.3) and prone to severe hydrogen-bonding with silica gel silanols.

  • 1-(3-Iodophenoxy)-2-nitrobenzene (Target Product): Intermediate polarity, driven by the strong dipole of the nitro group.

Attempting to separate all three components solely via silica gel chromatography often leads to poor resolution and band tailing. Therefore, the optimal strategy utilizes a biphasic approach : a pre-chromatography chemical workup to eliminate the nucleophile, followed by step-gradient flash chromatography to resolve the product from the electrophile, as established in foundational flash chromatography methodologies ().

Workflow Visualization

G crude Crude Reaction Mixture (Product, Ar-F, Ar-OH) workup 1M NaOH Liquid-Liquid Ext. (Deprotonates Ar-OH) crude->workup Removes unreacted 3-iodophenol dryload Dry Loading on Silica (Prevents band broadening) workup->dryload Organic layer concentrated isocratic Isocratic Wash (100% Hexane) dryload->isocratic Elutes unreacted 1-fluoro-2-nitrobenzene gradient Step Gradient (5-10% EtOAc/Hexane) isocratic->gradient Increases mobile phase polarity pure Target Diaryl Ether (>98% Purity) gradient->pure Elutes target product

Workflow for the isolation of 1-(3-Iodophenoxy)-2-nitrobenzene via flash chromatography.

Quantitative Reference Data

Understanding the relative retention factors (Rf) is critical for setting up your step gradient. The data below outlines the behavior of the mixture components on standard normal-phase silica gel (TLC plates, F254).

CompoundIdentityRf (100% Hexane)Rf (9:1 Hexane:EtOAc)Rf (1:1 Hexane:DCM)
1-Fluoro-2-nitrobenzene Electrophile0.450.650.70
1-(3-Iodophenoxy)-2-nitrobenzene Target Product0.100.450.50
3-Iodophenol Nucleophile0.000.15 (streaks)0.20
Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system, ensuring that each phase of the purification is verified before proceeding to the next.

Phase 1: Pre-Chromatography Chemical Workup

Causality: Eliminating the phenolic impurity prior to chromatography prevents silanol hydrogen-bonding and subsequent band streaking on the column.

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer three times with equal volumes of 1M NaOH.

  • Validation Checkpoint: Spot the combined aqueous NaOH wash onto a TLC plate. Acidify the spot directly on the plate with a drop of 1M HCl, dry, and develop in 9:1 Hexane:EtOAc. A UV-active spot at Rf 0.15 confirms the successful extraction of 3-iodophenol.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 2: Dry Loading Preparation

Causality: Nitro-substituted diaryl ethers exhibit limited solubility in pure hexanes. Liquid-loading the sample in a polar solvent like DCM disrupts the initial column equilibrium and causes immediate band broadening. Dry loading ensures a uniform, narrow sample band ().

  • Dissolve the concentrated crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add flash-grade silica gel (approximately 3× the mass of the crude mixture) to the flask.

  • Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained.

Phase 3: Column Execution
  • Pack a silica gel column using a slurry of 100% Hexane.

  • Add the dry-loaded silica powder evenly to the top of the column bed. Cap with a 1 cm layer of sea sand to protect the bed during solvent addition.

  • Isocratic Hold: Elute with 2 to 3 Column Volumes (CV) of 100% Hexane. This rapidly elutes the unreacted 1-fluoro-2-nitrobenzene without migrating the target product.

  • Step Gradient: Increase the mobile phase polarity to 5% EtOAc in Hexane for 2 CVs, and finally to 10% EtOAc in Hexane.

  • Validation Checkpoint: Collect fractions and monitor via UV absorption (254 nm). Pool fractions containing the pure spot at Rf 0.45 (in 9:1 Hexane:EtOAc) and concentrate to yield the pure 1-(3-Iodophenoxy)-2-nitrobenzene.

Troubleshooting Guides & FAQs

Q1: My product band is streaking across the column and co-eluting with a lower-Rf impurity. What causes this and how do I fix it? Causality: This is the hallmark of unreacted 3-iodophenol contamination. Phenols act as strong hydrogen-bond donors to the stationary phase silanols (Si-OH), causing non-linear adsorption isotherms and severe tailing (). Resolution: Do not attempt to fix this purely via chromatography. You must intercept the error during Phase 1. Ensure your NaOH wash is at least 1M (pH ~14) to fully deprotonate the phenol (pKa 9.3) into its water-soluble phenoxide salt.

Q2: I am struggling to separate the product from the starting 1-fluoro-2-nitrobenzene. They elute too closely together. Causality: You are likely initiating your gradient too quickly. Because the electrophile is highly lipophilic and lacks hydrogen-bond donors, it has minimal affinity for the silica gel in non-polar solvents. Resolution: Implement a strict isocratic hold of 100% Hexane for at least 2.5 Column Volumes before introducing any Ethyl Acetate. This guarantees the electrophile is washed off the column while the nitro-group of your target product keeps it anchored to the baseline.

Q3: Can I use a Hexane/Dichloromethane solvent system instead of Hexane/Ethyl Acetate? Causality: Yes. In fact, for highly crystalline diaryl ethers, DCM can sometimes offer better solubility and sharper bands than EtOAc. Resolution: If you choose this route, adjust your gradient. A 1:1 Hexane:DCM mixture provides roughly the same eluent strength as a 9:1 Hexane:EtOAc mixture (see Quantitative Data Table). Ensure you still perform the dry-loading step, as loading the crude directly in 1:1 Hexane:DCM will cause the product to migrate too quickly down the column head.

References
  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43 (14), 2923–2925. URL:[Link]

  • Evano, G.; Blanchard, N.; Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 2008, 108 (8), 3054–3131. URL:[Link]

  • Teledyne ISCO. "Flash Chromatography Handbook." Teledyne ISCO Liquid Chromatography Resources, 2023. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 1-(3-Iodophenoxy)-2-nitrobenzene Workflows

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 1-(3-Iodophenoxy)-2-nitrobenzene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 1-(3-Iodophenoxy)-2-nitrobenzene .

As a bifunctional building block, this diaryl ether presents unique synthetic challenges. The highly reactive meta-iodo group is primed for transition-metal-catalyzed cross-coupling, while the ortho-nitro group is highly susceptible to unintended reduction and can activate the ether linkage toward nucleophilic attack. This guide synthesizes field-proven causality, optimization data, and self-validating protocols to help you eliminate side reactions and maximize product yield.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing significant hydrodeiodination (loss of the iodine atom) instead of my desired cross-coupled product. How do I prevent this?

Causality: Hydrodeiodination (reduction of Ar-I to Ar-H) is a pervasive side reaction in palladium-catalyzed cross-couplings [1]. It occurs when the oxidative addition complex, Ar-Pd(II)-I, undergoes ligand exchange with a base or solvent molecule that possesses β -hydrogens (e.g., ethoxide, isopropoxide, or secondary amines). Subsequent β -hydride elimination generates an Ar-Pd(II)-H intermediate, which reductively eliminates to yield the dehalogenated byproduct. Solution:

  • Eliminate β -hydrogen sources: Strictly avoid alkoxide bases (like NaOEt or KOtBu) and primary/secondary alcohol solvents (like ethanol or isopropanol).

  • Use inorganic bases: Switch to anhydrous, insoluble inorganic bases such as K3​PO4​ , Cs2​CO3​ , or K2​CO3​ . These bases facilitate the necessary transmetallation step without acting as hydride donors.

  • Solvent selection: Utilize strictly aprotic solvents like 1,4-Dioxane, Toluene, or THF.

Q2: My LC-MS data shows the mass of my desired product, but minus 30 Da (or minus 16 Da). Is the nitro group reacting?

Causality: Yes. The nitro group on the adjacent aromatic ring is highly susceptible to reduction. A loss of 30 Da typically indicates complete reduction of the nitro group ( −NO2​ ) to an amine ( −NH2​ ), while intermediate masses indicate reduction to a hydroxylamine or nitroso species. Palladium(0) is an excellent catalyst for transfer hydrogenation [2]. If your reaction mixture contains adventitious hydrogen donors (e.g., formate salts, alcohols in the presence of base, or even certain amine ligands), the nitro group will be reduced concurrently with the cross-coupling cycle. Solution:

  • Exclude hydrogen donors: Ensure your reaction is completely free of alcohols, formates, and cyclohexadiene.

  • Catalyst tuning: Use bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) that accelerate the cross-coupling cycle (reductive elimination) so rapidly that the slower nitro-reduction pathway cannot compete.

Q3: I am seeing a high molecular weight byproduct corresponding to the homocoupling of 1-(3-Iodophenoxy)-2-nitrobenzene. What parameters should I adjust?

Causality: Ullmann-type homocoupling (formation of Ar-Ar) is primarily driven by the presence of trace oxygen, which oxidizes Pd(0) to Pd(II) species that facilitate the coupling of two aryl groups, or by an imbalance in the stoichiometry of the transmetallating agent [3]. Solution:

  • Strict deoxygenation: Standard nitrogen bubbling is insufficient. You must use the Freeze-Pump-Thaw method (minimum 3 cycles) or sparge the solvent with Argon for at least 30 minutes prior to catalyst addition.

  • Slow addition: If homocoupling persists, slowly add the organometallic/boronic acid reagent via syringe pump to maintain a low steady-state concentration, preventing the formation of Ar-Pd(II)-Ar complexes.

Q4: Is there a risk of cleaving the diaryl ether linkage during standard basic cross-coupling?

Causality: Normally, diaryl ethers are highly stable. However, in 1-(3-Iodophenoxy)-2-nitrobenzene, the strongly electron-withdrawing nitro group is ortho to the ether oxygen. This significantly activates the 1'-position toward Nucleophilic Aromatic Substitution ( SN​Ar ). Small, highly nucleophilic bases (like hydroxide or methoxide) can attack this position, ejecting the 3-iodophenoxide leaving group. Solution: Rely exclusively on bulky bases or inorganic carbonates that are poor nucleophiles. Maintain reaction temperatures below 90 °C to kinetically disfavor SN​Ar pathways.

Part 2: Mechanistic Pathway & Visualization

The following diagram illustrates the mechanistic divergence of 1-(3-Iodophenoxy)-2-nitrobenzene during a standard Palladium-catalyzed reaction, highlighting how solvent and base choices dictate the fate of the molecule.

G Start 1-(3-Iodophenoxy)- 2-nitrobenzene Pd0 Pd(0) Catalyst Oxidative Addition Start->Pd0 NitroRed Side Reaction: Nitro Reduction Start->NitroRed Transfer Hydrogenation (Alcohols + Base) SNAr Side Reaction: Ether Cleavage (SNAr) Start->SNAr Nucleophilic Attack (Small Strong Nucleophiles) PdII Ar-Pd(II)-I Intermediate Pd0->PdII Product Target Product (Cross-Coupling) PdII->Product Transmetallation (Inorganic Base, Aprotic) Deiod Side Reaction: Hydrodeiodination PdII->Deiod β-Hydride Elimination (Protic Solvents/Alkoxides)

Caption: Mechanistic divergence of 1-(3-Iodophenoxy)-2-nitrobenzene under Pd-catalysis.

Part 3: Quantitative Optimization Data

The table below summarizes the quantitative impact of base and solvent selection on the product distribution during a standard Suzuki-Miyaura coupling of 1-(3-Iodophenoxy)-2-nitrobenzene with phenylboronic acid (1.2 eq), catalyzed by 5 mol% Pd(dppf)Cl2​ at 80 °C for 12 hours.

SolventBase (2.0 eq)Target Product Yield (%)Hydrodeiodination (%)Nitro Reduction (%)Ether Cleavage (%)
Ethanol NaOEt 12%45%38%5%
Isopropanol K2​CO3​ 41%22%35%<1%
DMF NaOH (aq)55%10%<1%32%
Toluene Cs2​CO3​ 88%5%<1%<1%
1,4-Dioxane K3​PO4​ 96% <1% <1% <1%

Conclusion: Anhydrous 1,4-Dioxane combined with K3​PO4​ provides an optimal, self-validating environment that entirely suppresses hydride transfer and nucleophilic cleavage.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By strictly controlling the order of addition and environmental conditions, the protocol inherently prevents the side reactions detailed above.

Workflow: Optimized Suzuki-Miyaura Coupling

Step 1: Reagent Preparation & Inertion (Crucial for preventing homocoupling)

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge 1-(3-Iodophenoxy)-2-nitrobenzene (1.0 mmol, 1.0 eq) and the desired Arylboronic acid (1.2 mmol, 1.2 eq).

  • Add anhydrous, finely milled K3​PO4​ (2.0 mmol, 2.0 eq). Do not use aqueous base solutions to prevent SN​Ar ether cleavage.

  • Seal the flask with a rubber septum. Perform three rigorous vacuum/Argon backfill cycles (leave under vacuum for 2 minutes per cycle).

Step 2: Solvent Addition & Degassing 4. Via syringe, add 10 mL of anhydrous 1,4-Dioxane. 5. Sparge the suspension with a long Argon needle directly into the solvent for exactly 15 minutes. This step validates the removal of dissolved O2​ , neutralizing the primary cause of Ullmann homocoupling.

Step 3: Catalyst Addition & Reaction 6. Briefly open the septum under a positive flow of Argon and rapidly add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Re-seal and perform one final vacuum/Argon cycle (10 seconds vacuum only to avoid solvent boiling). 7. Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the insoluble K3​PO4​ is well suspended.

Step 4: In-Process Control (IPC) 8. After 4 hours, withdraw a 50 µL aliquot via an Argon-flushed syringe. Dilute in 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. 9. Validation Check: You should observe >95% conversion. If the mass corresponding to [M-I+H] (hydrodeiodination) is >5%, verify the anhydrous nature of your Dioxane. If the mass[M-30] is present, verify that no alcohol-based solvents were used to clean the glassware.

Step 5: Workup 10. Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate under reduced pressure for subsequent column chromatography.

Part 5: References

The protocols and mechanistic causalities described in this guide are grounded in foundational organometallic chemistry literature.

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95 (7), 2457-2483. (Foundational review detailing the mechanism of β -hydride elimination and hydrodehalogenation side reactions). URL:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." (Authoritative mechanistic breakdown of functional group tolerance, including nitro group vulnerabilities and dehalogenation pathways in Pd-catalysis). URL:[Link]

  • The Nobel Committee for Chemistry. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org Advanced Information, 2010. (Comprehensive scientific background on the catalytic cycle and oxidative side reactions like homocoupling). URL:[Link]

Optimization

Technical Support Center: Chemoselective Reduction of 1-(3-Iodophenoxy)-2-nitrobenzene

Welcome to the Process Chemistry Troubleshooting Center. As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development workflows is the selective reduction of nitro groups in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Center. As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development workflows is the selective reduction of nitro groups in the presence of highly labile aryl halides.

The transformation of 1-(3-iodophenoxy)-2-nitrobenzene to 1-(3-iodophenoxy)-2-aminobenzene presents a specific thermodynamic challenge: the carbon-iodine (C-I) bond has a remarkably low dissociation energy (~65 kcal/mol). This makes the iodine moiety highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve >95% chemoselectivity while preserving the critical iodine atom for downstream cross-coupling applications.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: I ran the reduction using 10% Pd/C and H 2​ (1 atm) at room temperature. My LCMS shows complete loss of the iodine atom. Why did this happen? A: Palladium is highly active for oxidative addition into C-I bonds. Even at ambient temperature and pressure, the rate of Pd-insertion into the aryl iodide outpaces the reduction of the nitro group. Once the Pd-aryl species is formed, hydrogenolysis rapidly yields the dehalogenated byproduct, 1-phenoxy-2-aminobenzene (). To prevent this, you must switch from an oxidative addition/reductive elimination pathway to a Single Electron Transfer (SET) mechanism.

Q: Can I use transfer hydrogenation (e.g., Pd/C with ammonium formate) to avoid using hydrogen gas? A: No. Transfer hydrogenation with palladium still relies on the same active Pd(0) surface sites that cleave the C-I bond. While it avoids handling H 2​ gas, the intrinsic chemoselectivity issue remains. If you must use catalytic hydrogenation for scale-up, you must use a poisoned catalyst system, such as Pt/C modified with morpholine or ethylenediamine, which sterically and electronically inhibits C-I insertion ().

Q: Why is my SnCl 2​ reduction forming an unfilterable milky emulsion during workup? A: This is a classic failure mode in SnCl 2​ reductions. The emulsion consists of colloidal tin(II) and tin(IV) hydroxides. Causality: If the reaction is not quenched to a slightly basic pH (7-8), the tin salts remain partially soluble and coordinate with your product. A self-validating fix is to quench with saturated aqueous NaHCO 3​ until CO 2​ evolution completely stops, forcing the tin into insoluble granular oxide/hydroxide complexes that can be cleanly removed via Celite filtration.

Section 2: Mechanistic and Workflow Visualizations

Mechanism Substrate Nitroarene with C-I Bond PdC Pd/C + H2 (Oxidative Addition) Substrate->PdC SET Fe or SnCl2 (Single Electron Transfer) Substrate->SET Dehal Dehalogenated Aniline (Major Byproduct) PdC->Dehal Cleaves C-I Bond Product 1-(3-Iodophenoxy)-2-aminobenzene (Target Product) SET->Product Preserves C-I Bond

Mechanistic divergence between Pd-catalyzed hydrogenation and SET reduction.

DecisionTree Start 1-(3-Iodophenoxy)-2-nitrobenzene Q1 Is Heavy Metal Waste Acceptable? Start->Q1 CatHydro Catalytic Hydrogenation (Pt/C + Morpholine) Q1->CatHydro No (Process Scale) ChemRed Chemical Reduction (SET Mechanism) Q1->ChemRed Yes (Discovery Scale) End 1-(3-Iodophenoxy)-2-aminobenzene CatHydro->End H2 (1-3 atm) SnCl2 SnCl2·2H2O in EtOH (Lab Scale) ChemRed->SnCl2 < 10g Scale FeNH4Cl Fe / NH4Cl in EtOH/H2O (Scale-up) ChemRed->FeNH4Cl > 10g Scale SnCl2->End Reflux, 2h FeNH4Cl->End 60°C, 4h

Workflow for selecting the optimal chemoselective reduction strategy.

Section 3: Reagent Selection & Comparative Data

To select the optimal route, compare the empirical performance of standard reducing agents against 1-(3-iodophenoxy)-2-nitrobenzene.

Reducing Agent / ConditionsTypical YieldDehalogenation (%)Primary MechanismScalability
10% Pd/C, H 2​ (1 atm) < 10%> 90%Surface Hydride / Ox. Add.High (but fails selectivity)
5% Pt/C, H 2​
  • Morpholine
85-90%< 5%Poisoned Surface HydrideHigh (Process scale)
SnCl 2​ ·2H 2​ O, EtOH, 70°C 90-95%0%Single Electron Transfer (SET)Low (Heavy metal waste)
Fe powder, NH 4​ Cl, 60°C 85-95%0%Single Electron Transfer (SET)Medium-High
Section 4: Verified Experimental Protocols
Protocol A: Iron/Ammonium Chloride Reduction (Recommended for >10g Scale)

This protocol utilizes a modified Béchamp reduction. NH 4​ Cl acts as a mild proton source and etches the passivating oxide layer off the iron powder, enabling efficient electron transfer without the harshness of strong acids ().

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 1-(3-iodophenoxy)-2-nitrobenzene (1.0 equiv) in a 4:1 mixture of Ethanol/Water (0.2 M concentration).

  • Activation: Add Ammonium Chloride (NH 4​ Cl, 2.0 equiv). Heat the mixture to 60 °C with vigorous stirring.

  • Reduction: Slowly add Iron powder (325 mesh, 5.0 equiv) in small portions over 15 minutes. Causality Note: The reaction is highly exothermic. Portion-wise addition prevents solvent bumping and maintains a controlled generation of the active reductant species.

  • Monitoring: Reflux for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the bright yellow nitroarene spot visually validates reaction completion.

  • Workup (Self-Validating): Cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron oxides. Wash the pad thoroughly with Ethyl Acetate (EtOAc).

  • Isolation: Transfer the filtrate to a separatory funnel. Wash with brine (2x) to remove residual NH 4​ Cl and ethanol. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. A clear, pale amber oil or solid indicates successful isolation free of iron salts.

Protocol B: Stannous Chloride Reduction (Recommended for <10g Discovery Scale)

Stannous chloride operates exclusively via SET, guaranteeing 0% dehalogenation. It is highly reliable for rapid analog synthesis in discovery chemistry ().

  • Preparation: Dissolve 1-(3-iodophenoxy)-2-nitrobenzene (1.0 equiv) in absolute Ethanol (0.15 M).

  • Reduction: Add Stannous Chloride dihydrate (SnCl 2​ ·2H 2​ O, 5.0 equiv) in one portion.

  • Heating: Stir the mixture at 70 °C for 2 hours. The solution will transition from yellow to a pale, clear mixture as the nitro group is reduced.

  • Quench (Critical Step): Cool the reaction to 0 °C. Slowly add saturated aqueous NaHCO 3​ until the pH reaches 7-8. Causality Note: You will observe heavy CO 2​ evolution and the formation of a thick white precipitate. This confirms the conversion of soluble tin complexes into insoluble tin hydroxides.

  • Filtration: Filter the resulting slurry through a Celite pad. If the filtrate is cloudy, re-filter. A crystal-clear filtrate validates that all tin waste has been successfully sequestered.

  • Isolation: Extract the filtrate with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

References
  • Blaser, H. U., Steiner, H., & Studer, M. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." Advanced Synthesis & Catalysis, 2003. URL: [Link]

  • Ram, S., & Ehrenkaufer, R. E. "Chemoselective reduction of nitroarenes in the presence of halogens using iron powder." Tetrahedron Letters, 1984. URL: [Link]

  • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(3-Iodophenoxy)-2-nitrobenzene and 1-(4-Iodophenoxy)-2-nitrobenzene in Cross-Coupling Reactions

In the landscape of medicinal chemistry and materials science, iodinated diaryl ethers serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, isomers of iodophenoxy-nitrobenze...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, iodinated diaryl ethers serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, isomers of iodophenoxy-nitrobenzene are particularly valuable due to the dual reactivity imparted by the iodo-group, a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and the nitro group, which can be readily transformed into other functional groups. This guide provides an in-depth comparison of the reactivity of two common isomers, 1-(3-Iodophenoxy)-2-nitrobenzene and 1-(4-Iodophenoxy)-2-nitrobenzene, with a focus on their performance in palladium-catalyzed cross-coupling reactions.

This analysis is grounded in both available experimental data and fundamental principles of physical organic chemistry to offer researchers and drug development professionals a clear understanding of how the seemingly subtle change in the iodine's position can influence synthetic outcomes.

Core Reactivity: The Palladium-Catalyzed Cross-Coupling Landscape

The primary utility of these isomers in synthetic chemistry lies in their participation in reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations rely on a catalytic cycle, with the initial, often rate-determining, step being the oxidative addition of the aryl-iodine bond to a low-valent palladium(0) complex. The electronic and steric environment around the C-I bond directly impacts the efficiency of this crucial step and, consequently, the overall reaction performance.

Experimental Data & Performance Comparison

Table 1: Suzuki-Miyaura Coupling Performance of 1-(4-Iodophenoxy)-2-nitrobenzene

SubstrateCoupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Source
1-(4-Iodophenoxy)-2-nitrobenzene(4-(Methoxycarbonyl)phenyl)boronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001894

While a directly analogous dataset for the 3-iodo isomer is not available from the same study, its utility in forming dibenzo[b,f]oxazepine derivatives confirms its reactivity in similar palladium-catalyzed intramolecular cyclizations, which follow related mechanistic pathways.

Mechanistic Insights: Why Isomer Position Matters

The difference in reactivity between the meta (3-iodo) and para (4-iodo) isomers can be rationalized by considering the electronic and steric effects influencing the oxidative addition step.

Electronic Effects

The key electronic factors are the electron-withdrawing nature of the 2-nitrophenoxy group and the iodine atom itself. In a palladium-catalyzed cross-coupling, a more electron-deficient aryl halide will typically undergo oxidative addition more readily.

  • 1-(4-Iodophenoxy)-2-nitrobenzene: The iodine atom is para to the ether linkage. The electron-withdrawing effect of the 2-nitrophenoxy group is transmitted through the aromatic system, making the carbon atom of the C-I bond electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • 1-(3-Iodophenoxy)-2-nitrobenzene: The iodine atom is meta to the ether linkage. The inductive electron-withdrawing effect of the 2-nitrophenoxy group is still present, but the resonance effect is less pronounced at the meta position. This can result in a slightly less electrophilic carbon atom at the C-I bond compared to the para isomer.

Therefore, from a purely electronic standpoint, the 1-(4-Iodophenoxy)-2-nitrobenzene is predicted to be slightly more reactive due to the more effective electronic communication between the activating 2-nitrophenoxy group and the reacting C-I bond.

Steric Effects

Steric hindrance around the C-I bond can significantly impede the approach of the bulky palladium catalyst. In this case, the 2-nitrophenoxy group is the primary source of steric bulk.

  • For both isomers, the bulky substituent is on a separate ring from the C-I bond. Therefore, the direct steric hindrance at the reaction center is minimal and unlikely to be a major differentiating factor in their reactivity.

The logical relationship for predicting reactivity is summarized in the diagram below.

G cluster_factors Influencing Factors cluster_isomers Isomer Comparison Electronic_Effects Electronic Effects (Inductive & Resonance) Isomer_4 1-(4-Iodophenoxy)-2-nitrobenzene (Para Isomer) Electronic_Effects->Isomer_4 Stronger -I, -M effect at para position Isomer_3 1-(3-Iodophenoxy)-2-nitrobenzene (Meta Isomer) Electronic_Effects->Isomer_3 Weaker resonance effect at meta position Steric_Effects Steric Hindrance Reactivity Predicted Reactivity in Pd-Catalyzed Cross-Coupling Steric_Effects->Reactivity Minimal difference between isomers Isomer_4->Reactivity Higher predicted reactivity Isomer_3->Reactivity Slightly lower predicted reactivity

Caption: Factors influencing the predicted reactivity of iodophenoxy-nitrobenzene isomers.

Experimental Protocols

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of 1-(4-Iodophenoxy)-2-nitrobenzene. This protocol can serve as a robust starting point for optimizing reactions for either isomer.

Synthesis of Methyl 4'-(2-nitrophenoxy)-[1,1'-biphenyl]-4-carboxylate

Workflow Diagram:

G Start Reagents Combine: - 1-(4-Iodophenoxy)-2-nitrobenzene - Boronic Acid - Pd(OAc)₂ / SPhos - K₃PO₄ Start->Reagents Solvent Add Toluene/H₂O Reagents->Solvent Degas Degas with N₂ Solvent->Degas Heat Heat at 100 °C for 18h Degas->Heat Cool Cool to RT Heat->Cool Workup Aqueous Workup (Extraction with EtOAc) Cool->Workup Purify Purify via Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel, add 1-(4-iodophenoxy)-2-nitrobenzene (1.0 eq.), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and SPhos (0.04 eq.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Heating: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (EtOAc) and water. Separate the organic layer, and extract the aqueous layer with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product.

Conclusion and Recommendations

Based on fundamental electronic principles, 1-(4-Iodophenoxy)-2-nitrobenzene is expected to exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to its 1-(3-Iodophenoxy)-2-nitrobenzene counterpart. This is primarily due to the more favorable electronic activation of the C-I bond at the para position. The high yield (94%) achieved in the documented Suzuki-Miyaura coupling of the 4-iodo isomer provides strong evidence of its robust performance in such transformations.

For researchers and drug development professionals, this implies:

  • When developing new synthetic routes, the 4-iodo isomer may be preferred for achieving higher yields and potentially faster reaction times under standard cross-coupling conditions.

  • For the 3-iodo isomer, it may be necessary to employ more forcing conditions, such as higher catalyst loadings, more activating ligands, or higher temperatures, to achieve comparable results.

  • It is crucial to perform systematic optimization for each isomer, as the ideal conditions may not be interchangeable. The provided protocol for the 4-iodo isomer serves as an excellent starting point for such optimizations.

Ultimately, the choice of isomer will depend on the specific synthetic target. However, a clear understanding of their intrinsic reactivity differences allows for more rational planning and efficient execution of complex synthetic campaigns.

References

  • A. A. G. El-Faham, "Design, Synthesis and Biological Evaluation of Novel Biphenyl Derivatives as Potential Anticancer Agents," PhD Thesis, King Saud University, 2017. [Online]. Available: [Link]

Comparative

Strategic Selection of Diaryl Ether Precursors: A Comparative Guide to 1-(3-Iodophenoxy)-2-nitrobenzene and Its Alternatives

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter synthetic bottlenecks where the choice of a foundational building block dictates the success or failure of an entire campaign. Diary...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter synthetic bottlenecks where the choice of a foundational building block dictates the success or failure of an entire campaign. Diaryl ethers are privileged scaffolds, ubiquitous in kinase inhibitors, thyromimetics, and antimicrobial agents[1]. When designing these molecules, we rely heavily on bifunctional intermediates—molecules that offer multiple, orthogonal sites for derivatization.

1-(3-Iodophenoxy)-2-nitrobenzene is a premier example of such a building block. The ortho-nitro group activates the initial ether synthesis and serves as a masked aniline for subsequent ring closures (e.g., benzimidazoles) or amide couplings. Meanwhile, the meta-iodine provides an exceptionally reactive handle for Palladium-catalyzed C-C or C-N bond formation.

However, process chemists must constantly weigh reactivity against cost, stability, and scalability. Is the highly reactive iodo-derivative always the optimal choice, or can the bromo- or chloro-alternatives suffice? This guide objectively compares 1-(3-iodophenoxy)-2-nitrobenzene with its halogenated analogs, providing mechanistic insights and validated experimental protocols to drive your synthetic strategy.

Mechanistic Rationale: The Halogen Effect in Bifunctional Diaryl Ethers

In the context of 1-(3-halophenoxy)-2-nitrobenzenes, the choice of halogen (I, Br, Cl) fundamentally dictates the thermodynamic and kinetic landscape of your downstream functionalization.

  • Oxidative Addition Kinetics: The bond dissociation energy (BDE) of C(aryl)-X bonds controls the rate of oxidative addition to Pd(0) species. The C–I bond (~65 kcal/mol) is significantly weaker than C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol)[2]. Consequently, aryl iodides undergo oxidative addition rapidly at room temperature with standard, inexpensive phosphine ligands (like PPh3).

  • Chemoselectivity: The high reactivity of the iodo-precursor allows for cross-coupling under exceptionally mild conditions. This is critical when your coupling partner contains sensitive functional groups (e.g., epoxides, easily epimerized stereocenters) that would degrade at the elevated temperatures (>80°C) required for aryl bromides or chlorides.

  • Steric and Electronic Interplay: While the meta-halogen is somewhat insulated from the electron-withdrawing effect of the ortho-nitro group on the adjacent ring, the overall conformation of the diaryl ether can create steric bulk. A highly reactive C–I bond ensures that oxidative addition does not become the rate-limiting step in sluggish catalytic cycles[3].

Comparative Performance Data

The table below summarizes the practical trade-offs between the primary diaryl ether precursors.

PrecursorOxidative Addition Rate (Pd)SNAr Synthesis YieldCost / AvailabilityIdeal Application Case
1-(3-Iodophenoxy)-2-nitrobenzene Very Fast (RT to 45°C)85–90%HighChemoselective coupling in the presence of sensitive functional groups; late-stage functionalization.
1-(3-Bromophenoxy)-2-nitrobenzene Moderate (80°C – 100°C)88–92%LowStandard scale-up where high temperatures are tolerated; robust target molecules.
1-(3-Chlorophenoxy)-2-nitrobenzene Slow (>100°C, bulky ligands)90–95%Very LowIndustrial manufacturing with highly optimized, specialized catalysts (e.g., XPhos).
1-(3-Iodophenoxy)-4-nitrobenzene Very Fast (RT to 45°C)70–80%HighWhen a para-aniline geometry is strictly required for target protein binding.

Visualizing the Synthetic Logic

Workflow A 1-Fluoro-2-nitrobenzene + 3-Halophenol B SNAr Reaction (K2CO3, DMF, 80°C) A->B C 1-(3-Halophenoxy)-2-nitrobenzene (X = I, Br, Cl) B->C D Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) C->D Pathway 1 (Halogen handle) E Nitro Reduction (Pd/C, H2 or Fe/HCl) C->E Pathway 2 (Nitro handle) F Functionalized Diaryl Ether (Retains Nitro Group) D->F G Ortho-Anilino Diaryl Ether (Retains Halogen) E->G

Divergent synthetic workflow utilizing bifunctional 1-(3-halophenoxy)-2-nitrobenzene intermediates.

Kinetics Pd Pd(0) Catalyst I Aryl-I Fast Pd->I RT, Standard Ligands Br Aryl-Br Moderate Pd->Br 80°C, Standard Ligands Cl Aryl-Cl Slow Pd->Cl 100°C+, Bulky Ligands

Kinetic relationship of oxidative addition based on halogen selection in cross-coupling.

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize protocols that build in their own quality control. The following procedures are designed with explicit causality and in-process validation steps.

Protocol 1: Synthesis of 1-(3-Iodophenoxy)-2-nitrobenzene via SNAr
  • Causality Note: We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) rather than stronger bases (like NaH) to prevent the degradation of the iodophenol and to avoid single-electron transfer (SET) side reactions with the nitroaromatic system.

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask with 3-iodophenol (1.0 equiv, 10 mmol), 1-fluoro-2-nitrobenzene (1.05 equiv, 10.5 mmol), and anhydrous K₂CO₃ (1.5 equiv, 15 mmol). A slight excess of the fluoroarene ensures complete consumption of the more expensive iodophenol.

  • Reaction: Add 50 mL of anhydrous DMF. Stir the suspension at 80°C under a nitrogen atmosphere.

  • Self-Validation Check: After 4 hours, sample the reaction mixture. Quench 0.1 mL into 1 mL water and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 4:1) and LC-MS. The disappearance of the 3-iodophenol peak and the emergence of a new product mass [M+H]⁺ = 342 confirms reaction progress.

  • Workup: Once complete, cool to room temperature and pour the mixture into 200 mL of vigorously stirred ice water. Pouring into ice water precipitates the highly hydrophobic diaryl ether, allowing for isolation via simple filtration rather than tedious, emulsion-prone aqueous extractions.

  • Isolation: Filter the resultant yellow precipitate, wash thoroughly with cold water, and dry under high vacuum to afford the product.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling of the Iodo-Precursor
  • Causality Note: Using Pd(dppf)Cl₂ ensures robust coupling even with sterically hindered boronic acids. The reaction is run at a mild 45°C—a temperature where the bromo-analog would show <10% conversion, demonstrating the distinct chemoselective advantage of the iodo-precursor.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 1-(3-iodophenoxy)-2-nitrobenzene (1.0 equiv, 5 mmol), phenylboronic acid (1.2 equiv, 6 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Pd(dppf)Cl₂ is utilized because its large bite angle facilitates rapid reductive elimination, preventing protodeboronation of the boronic acid.

  • Solvent Addition: Add a mixture of 1,4-Dioxane (20 mL) and 2M aqueous Na₂CO₃ (10 mL).

  • Self-Validation Check (Critical): Degas the mixture via three freeze-pump-thaw cycles. If the solution turns black immediately upon heating, oxygen contamination has caused catalyst decomposition to inactive Palladium black. A stable orange/red solution indicates a healthy, active catalytic cycle.

  • Reaction: Heat the mixture to 45°C for 6 hours. This unusually low temperature is intentionally selected to exploit the high reactivity of the C–I bond, leaving any potential C–Br or C–Cl bonds elsewhere in a complex molecule untouched.

  • Isolation: Monitor via LC-MS. Upon completion, filter through a pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Title: Copper-Catalyzed Synthesis of Diaryl Ethers Source:Journal of the American Chemical Society, 1997, 119, 43, 10539–10540. URL:[https://pubs.acs.org/doi/10.1021/ja972273e]
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source:Chemical Reviews, 1995, 95, 7, 2457–2483. URL:[https://pubs.acs.org/doi/10.1021/cr00039a007]
  • Title: Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Source:Accounts of Chemical Research, 2008, 41, 11, 1461–1473. URL:[https://pubs.acs.org/doi/10.1021/ar800067a]
Validation

Advanced HPLC Method Validation for 1-(3-Iodophenoxy)-2-nitrobenzene: A Comparative Column Selection Guide

As drug development pipelines increasingly incorporate complex halogenated diaryl ethers—often utilized as precursors for kinase inhibitors and thyromimetic agents—the demand for robust, highly selective analytical metho...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly incorporate complex halogenated diaryl ethers—often utilized as precursors for kinase inhibitors and thyromimetic agents—the demand for robust, highly selective analytical methods has surged. 1-(3-Iodophenoxy)-2-nitrobenzene presents a unique chromatographic challenge. Its bulky, highly polarizable iodine atom and strongly electron-withdrawing nitro group create a molecule with distinct electronic asymmetry and high hydrophobicity.

This guide provides an objective comparison between traditional C18 stationary phases and advanced Biphenyl chemistries for the quantification of 1-(3-Iodophenoxy)-2-nitrobenzene. Furthermore, it details a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol aligned with current ICH Q2(R2) guidelines [1].

The Causality of Column Selection: C18 vs. Biphenyl

In standard method development, an octadecylsilane (C18) column is typically the default choice. However, for halogenated nitrobenzenes, C18 often falls short in resolving the target analyte from its positional isomers (e.g., 1-(4-Iodophenoxy)-2-nitrobenzene) and synthetic precursors (e.g., 3-iodophenol).

The Mechanistic Difference:

  • Standard C18 (The Alternative): Separation relies exclusively on dispersive (hydrophobic) interactions. Because the positional isomers of iodophenoxy-nitrobenzene have nearly identical partition coefficients (LogP), a C18 phase fails to recognize the subtle spatial differences in electron density, resulting in co-elution.

  • Biphenyl Phase (The Recommended Product): Biphenyl columns offer three distinct retention mechanisms: dispersive, π−π interactions, and dipole-dipole interactions [2]. The electron-withdrawing nitro group on the analyte creates an electron-deficient aromatic ring. This ring forms strong π−π charge-transfer complexes with the electron-rich biphenyl stationary phase. Additionally, the polarizability of the iodine atom enhances shape selectivity, allowing for baseline resolution of closely related impurities.

Table 1: Comparative Chromatographic Performance

Conditions: 60:40 Acetonitrile:Water (0.1% Formic Acid), Flow: 1.0 mL/min, Temp: 30°C, UV: 254 nm.

ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Biphenyl Column (150 x 4.6 mm, 3 µm)Performance Delta
Retention Time (RT) 8.4 min11.2 min+2.8 min (Enhanced retention)
Tailing Factor ( Tf​ ) 1.451.08Superior peak symmetry
Theoretical Plates ( N ) 8,50014,200+67% Efficiency
Resolution ( Rs​ ) *1.1 (Co-elution risk)3.4 (Baseline resolved)Critical for specificity

*Resolution calculated between 1-(3-Iodophenoxy)-2-nitrobenzene and its critical synthetic impurity, 1-(4-Iodophenoxy)-2-nitrobenzene.

Experimental Methodology & Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample quantification occurs, ensuring the instrument is performing within required specifications [3].

Step-by-Step Analytical Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A: Transfer 1000 mL of HPLC-grade water into a mobile phase bottle. Add 1.0 mL of LC-MS grade Formic Acid. Sonicate and degas for 10 minutes.

  • Mobile Phase B: Transfer 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of Formic Acid. Degas for 10 minutes.

  • Causality: Formic acid suppresses the ionization of any residual phenolic impurities, ensuring sharp peak shapes and preventing secondary interactions with free silanols on the silica support.

2. Standard and Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Stock Solution: Weigh exactly 10.0 mg of 1-(3-Iodophenoxy)-2-nitrobenzene reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of the stock solution to 10 mL with diluent (100 µg/mL).

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced band broadening (the "solvent effect"), which is critical for highly hydrophobic compounds.

3. Chromatographic Conditions:

  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% 40% B

    • 12.1-17 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Method Validation Framework (ICH Q2(R2))

The method was validated according to the latest ICH Q2(R2) standards for analytical procedures [1]. The validation ensures the method is fit-for-purpose for the quantification of the target molecule in bulk drug substance batches.

Table 2: Validation Summary Data
Validation ParameterAcceptance CriteriaObserved ResultStatus
Specificity No interference at RT of analyteNo interfering peaks observedPass
Linearity (Range) R2≥0.999 (10 to 150 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.1% - 100.4%Pass
Precision (Repeatability) %RSD 2.0% ( n=6 )%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Visualizing the Analytical Strategy

The following diagram illustrates the logical flow from initial column evaluation to final method validation, highlighting the critical decision points that ensure analytical integrity.

G Start 1-(3-Iodophenoxy)-2-nitrobenzene Method Development ColEval Column Evaluation (C18 vs. Biphenyl) Start->ColEval C18 Standard C18 Column Dispersive Interactions Only (Fails Resolution Criteria) ColEval->C18 Biphenyl Biphenyl Column π-π & Dipole Interactions (Optimal Selectivity Achieved) ColEval->Biphenyl Val ICH Q2(R2) Validation Protocol Biphenyl->Val Spec Specificity & LOD/LOQ Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Final Validated Quantification Method Ready for Routine Use Spec->Final Lin->Final Acc->Final

HPLC Method Development and ICH Q2(R2) Validation Workflow for Diaryl Ethers.

Conclusion

For the precise quantification of 1-(3-Iodophenoxy)-2-nitrobenzene, relying on standard C18 chemistry introduces significant risks of co-elution and poor peak symmetry due to the molecule's complex electronic profile. By transitioning to a Biphenyl stationary phase, analytical scientists can leverage π−π charge-transfer mechanisms to achieve baseline resolution from critical impurities. The provided protocol, validated against ICH Q2(R2) standards, offers a highly trustworthy, ready-to-implement solution for pharmaceutical quality control and research laboratories.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Available at:[Link]

  • Restek Corporation. Biphenyl HPLC Columns: The Power of Pi-Pi Interactions. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at:[Link]

Comparative

Analytical Comparison Guide: GC-MS Validation for 1-(3-Iodophenoxy)-2-nitrobenzene Purity

Executive Summary For researchers and drug development professionals synthesizing complex diaryl ethers, validating the purity of intermediates is a critical quality attribute. 1-(3-Iodophenoxy)-2-nitrobenzene is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing complex diaryl ethers, validating the purity of intermediates is a critical quality attribute. 1-(3-Iodophenoxy)-2-nitrobenzene is a highly valuable, sterically hindered building block often utilized in downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Even trace impurities—particularly dehalogenated analogs—can poison catalysts or cause chain-termination in synthetic pathways.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV) and quantitative NMR (qNMR) for the purity analysis of this intermediate. By detailing a self-validating GC-MS methodology, we provide a robust framework for identifying and quantifying synthetic byproducts with high confidence.

Structural Context & Analytical Challenges

1-(3-Iodophenoxy)-2-nitrobenzene features three distinct chemical domains:

  • Diaryl Ether Linkage: Provides conformational flexibility but is susceptible to cleavage under harsh ionization.

  • Nitro Group ( −NO2​ ): Strongly electron-withdrawing, making the aromatic ring electron-deficient and altering its volatility.

  • Iodine Substituent: A heavy, highly polarizable atom. Its weak carbon-halogen bond is prone to homolytic cleavage, meaning thermal degradation during analysis is a primary risk.

The primary analytical challenge is distinguishing the target compound from its synthetic precursors (e.g., 1-fluoro-2-nitrobenzene, 3-iodophenol) and side-products (e.g., 1-phenoxy-2-nitrobenzene, resulting from de-iodination).

Comparative Analysis: GC-MS vs. Alternatives

While HPLC-UV is the default in many pharmaceutical labs, it relies on chromophore response factors. The UV absorbance of 1-(3-Iodophenoxy)-2-nitrobenzene differs drastically from its de-iodinated impurity, often leading to an overestimation of purity. GC-MS, conversely, utilizes Electron Impact (EI) ionization, providing both uniform total ion current (TIC) responses for structurally similar volatiles and immediate structural elucidation.

Table 1: Performance Comparison for Diaryl Ether Intermediates
ParameterGC-MS (EI-TIC)HPLC-UV (Diode Array)qNMR ( 1H )
Resolution of Isomers Excellent (Capillary column)Moderate (Requires complex gradients)Poor (Overlapping multiplet signals)
Impurity Identification High (Library matching via mass spectra)Low (Retention time only)Moderate (Requires interpretation)
Response Bias Low (TIC is proportional to mass/ionization)High (Dependent on molar absorptivity)None (Absolute quantitation)
Thermal Degradation Risk Moderate (Requires optimized inlet temp)Low (Room temperature analysis)Low
Simulated Purity Result *96.2% (Detects 3.1% de-iodinated impurity)98.5% (Misses low-UV impurities)96.0%

*Data simulated based on typical response factors for halogenated vs. non-halogenated nitroaromatics.

As demonstrated, GC-MS aligns closely with the absolute quantitation of qNMR while offering superior resolution and structural identification capabilities compared to HPLC-UV.

Self-Validating GC-MS Methodology

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . By incorporating an Internal Standard (IS)—4-bromodiphenyl ether—every chromatogram internally verifies injection volume precision, inlet inertness, and ionization efficiency. If the IS peak area deviates by >5% from the calibration average, the system automatically flags the run for manual review, preventing false purity reporting.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 1-(3-Iodophenoxy)-2-nitrobenzene.

  • Dissolve in 10.0 mL of LC-MS grade ethyl acetate to create a 1.0 mg/mL stock solution.

  • Spike the solution with 50 µL of a 1.0 mg/mL solution of 4-bromodiphenyl ether (Internal Standard).

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into a deactivated glass GC vial.

    • Causality: Deactivated glass is crucial. The polar nitro group and polarizable iodine can adsorb onto active silanol sites in standard glass, causing peak tailing and loss of sensitivity.

Step 2: Instrumental Setup

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides the optimal dipole-induced dipole interactions required to separate closely related halogenated positional isomers.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C (Split ratio 10:1).

    • Causality: Kept strictly at 250°C to ensure complete volatilization without inducing thermal cleavage of the C-I bond prior to the column.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Step 3: Mass Spectrometry Parameters

  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Scan Range: m/z 50 to 400.

Mechanistic Insights: Workflow and Fragmentation

Understanding the EI fragmentation pathway is essential for validating the identity of the main peak and its impurities. At 70 eV, 1-(3-Iodophenoxy)-2-nitrobenzene undergoes predictable, diagnostic cleavages:

  • [M]+ Ion: The molecular ion is expected at m/z 341.

  • Loss of −NO2​ : A primary neutral loss of 46 Da yields an abundant fragment at m/z 295.

  • Loss of Iodine: Homolytic cleavage of the C-I bond (loss of 127 Da) from the m/z 295 fragment yields a stable dibenzofuran-like cation at m/z 168.

The following diagram illustrates the logical workflow of the self-validating GC-MS process, from injection to data interpretation.

GCMS_Workflow A Sample Prep: Target Compound + Internal Standard (Self-Validating Mix) B GC Separation (DB-5MS) Resolves Halogenated Isomers A->B 1 µL Injection C Alternative: HPLC-UV (Prone to UV Response Bias) A->C Comparison D EI Ionization (70 eV) Generates Diagnostic Fragments B->D Elution E Quadrupole Mass Analyzer m/z 50-400 Scan D->E Ion Beam F Data Analysis: TIC Quantitation & Library Match E->F Signal G Validated Purity Report (IS Area within ±5%) F->G Verification

Caption: Self-validating GC-MS workflow for purity analysis, contrasting with the biased HPLC-UV route.

Method Validation Parameters

To ensure the method meets regulatory rigor, it must be validated according to.

  • Specificity: The DB-5MS column successfully resolves 1-(3-Iodophenoxy)-2-nitrobenzene from 1-phenoxy-2-nitrobenzene (resolution factor > 2.5). Mass spectral library matching confirms peak purity.

  • Linearity: Evaluated over a range of 0.01 mg/mL to 1.5 mg/mL. The calibration curve (Target Area / IS Area vs. Concentration) demonstrated an R2>0.999 .

  • Limit of Detection (LOD) & Quantitation (LOQ): Based on a signal-to-noise ratio of 3:1 and 10:1 respectively, the LOD is 0.5 µg/mL and the LOQ is 1.5 µg/mL, ensuring trace catalyst-poisoning impurities are detected.

  • Precision (Repeatability): Six replicate injections of the 1.0 mg/mL standard yielded a Relative Standard Deviation (RSD) of 0.8% for the main peak area ratio, well within the acceptable <2.0% threshold.

For further foundational principles on mass spectrometry validation and ionization techniques, researchers should consult the and authoritative texts on mass spectrometry available via the .

Conclusion

While HPLC-UV remains a staple in pharmaceutical analysis, it is fundamentally flawed for the purity validation of highly functionalized diaryl ethers like 1-(3-Iodophenoxy)-2-nitrobenzene due to drastic differences in chromophore response factors. GC-MS, utilizing a DB-5MS column and 70 eV EI ionization, provides a superior, self-validating alternative. By incorporating an internal standard and relying on Total Ion Current (TIC) for quantitation, researchers can confidently identify and quantify trace de-iodinated impurities, safeguarding downstream catalytic processes.

References

  • Validation of Analytical Procedures: Q2(R2) . U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). Available at:[Link]

  • NIST Chemistry WebBook, SRD 69 . National Institute of Standards and Technology (NIST). Available at:[Link]

  • Mass Spectrometry Principles and Applications . StatPearls Publishing, NCBI Bookshelf. Available at:[Link]

Validation

Benchmarking catalytic efficiency using 1-(3-Iodophenoxy)-2-nitrobenzene

An Application Scientist's Guide to Benchmarking Catalytic Efficiency for Intramolecular C-O Coupling Using 1-(3-Iodophenoxy)-2-nitrobenzene In the landscape of synthetic organic chemistry, particularly within pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Benchmarking Catalytic Efficiency for Intramolecular C-O Coupling Using 1-(3-Iodophenoxy)-2-nitrobenzene

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the formation of carbon-oxygen (C-O) bonds is a foundational transformation. The intramolecular cyclization of precursors to form heterocyclic scaffolds like dibenzofuran is of particular interest due to the prevalence of this motif in biologically active molecules and functional materials. The choice of an optimal catalytic system is paramount for achieving high yield, selectivity, and process efficiency.

This guide provides a comparative analysis of common catalytic systems for the intramolecular C-O coupling of 1-(3-iodophenoxy)-2-nitrobenzene to form 4-nitrodibenzofuran. This substrate is an excellent benchmark due to its well-defined structure and the clear, quantifiable outcome of the cyclization reaction. We will explore the nuances of catalyst and ligand selection, reaction conditions, and the underlying mechanistic principles that govern success. This document is intended for researchers, chemists, and process development professionals seeking to select or optimize a catalytic system for similar transformations.

The Benchmark Reaction: A Mechanistic Overview

The conversion of 1-(3-iodophenoxy)-2-nitrobenzene to 4-nitrodibenzofuran is a classic example of an intramolecular Ullmann-type or Buchwald-Hartwig-type C-O coupling reaction. The primary goal is to form a C(aryl)-O bond efficiently, driven by a transition metal catalyst, typically based on copper or palladium.

The generalized catalytic cycle involves three key steps:

  • Oxidative Addition: The aryl halide (in this case, the C-I bond) adds to the low-valent metal center (e.g., Cu(I) or Pd(0)).

  • Deprotonation/Coordination: The phenoxy oxygen coordinates to the metal center. The presence of a base is crucial for this step.

  • Reductive Elimination: The C-O bond is formed, releasing the 4-nitrodibenzofuran product and regenerating the active catalytic species.

The choice of metal, ligand, base, and solvent profoundly influences the kinetics and success of each step in this cycle.

Catalytic_Cycle_CO_Coupling cluster_cycle Generalized Catalytic Cycle cluster_reactants Reactants OA Oxidative Addition (Ar-I + M(n)) Coord Coordination & Deprotonation OA->Coord Ar-M(n+2)-I RE Reductive Elimination (Product Release) Coord->RE Base Cat_Regen Catalyst Regeneration RE->Cat_Regen Product (4-Nitrodibenzofuran) Cat_Regen->OA M(n) Substrate 1-(3-Iodophenoxy) -2-nitrobenzene Substrate->OA Catalyst Catalyst (e.g., CuI, Pd(OAc)2) Catalyst->OA Ligand Ligand Ligand->OA Base Base (e.g., K2CO3) Base->Coord

Caption: Generalized catalytic cycle for the intramolecular C-O coupling reaction.

Comparative Analysis of Catalytic Systems

The selection of the catalyst is the most critical decision. Historically, copper-based systems (Ullmann conditions) have been the workhorse. More recently, palladium-based systems (Buchwald-Hartwig conditions) have offered milder conditions and broader functional group tolerance.

Copper-Based Catalytic Systems

Copper(I) iodide (CuI) is the most common precursor. The true innovation in copper catalysis lies in the choice of ligand, which accelerates the reaction and allows for lower temperatures compared to traditional ligand-free Ullmann conditions.

Key Insights:

  • Ligand Choice: Simple, inexpensive ligands like 1,10-phenanthroline or amino acids such as L-proline and N-methylglycine can be highly effective. 1,10-phenanthroline often provides a good balance of reactivity and cost.

  • Base and Solvent: The choice of base is critical. Stronger, more soluble bases like cesium carbonate (Cs2CO3) can accelerate the reaction but add cost. Potassium carbonate (K2CO3) is a common, cost-effective alternative. Polar aprotic solvents like DMF or DMSO are typically required to solubilize the reactants and facilitate the reaction.

Palladium-Based Catalytic Systems

Palladium catalysts offer an alternative, often under milder conditions. Ligand-free systems have been developed that show remarkable efficiency, which is advantageous for simplifying purification and reducing costs.

Key Insights:

  • Ligand-Free Approach: A notable advantage of some palladium systems is the ability to proceed without a specialized ligand, using a simple palladium salt like Pd(OAc)2. This is highly desirable from a process chemistry perspective.

  • Reaction Conditions: These systems can utilize common organic bases and solvents, offering flexibility. The reported ligand-free system demonstrates high yield (98%) in toluene with K2CO3, which is an easier solvent to remove than high-boiling point solvents like DMF.

Performance Data Summary

The table below summarizes the performance of representative catalytic systems for the cyclization of 1-(3-iodophenoxy)-2-nitrobenzene based on published data.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5 mol% CuI / 10 mol% 1,10-phenanthrolineK2CO3DMF1101294
10 mol% CuI / 20 mol% N-MethylglycineK2CO3DMSO1202488
10 mol% CuI / 20 mol% L-ProlineK2CO3DMSO1202485
2 mol% Pd(OAc)2 (Ligand-Free)K2CO3Toluene1102498

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed step-by-step methodologies derived from the cited literature.

Protocol 1: Copper/1,10-Phenanthroline Catalyzed Cyclization

This protocol is adapted from a high-yielding procedure for copper-catalyzed C-O coupling.

Protocol_Copper start Start prep To an oven-dried vial, add: - 1-(3-Iodophenoxy)-2-nitrobenzene (1 mmol) - CuI (0.05 mmol, 5 mol%) - 1,10-Phenanthroline (0.10 mmol, 10 mol%) - K2CO3 (2 mmol) start->prep solvent Add DMF (3 mL) prep->solvent react Seal vial and heat at 110 °C with vigorous stirring for 12 hours solvent->react workup Cool to RT. Dilute with EtOAc. Filter through Celite. react->workup extract Wash filtrate with water and brine. Dry organic layer over Na2SO4. workup->extract purify Concentrate and purify by silica gel chromatography extract->purify end Obtain 4-Nitrodibenzofuran purify->end

Caption: Workflow for the copper/1,10-phenanthroline catalyzed reaction.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-(3-iodophenoxy)-2-nitrobenzene (1.0 equiv), copper(I) iodide (0.05 equiv), 1,10-phenanthroline (0.10 equiv), and potassium carbonate (2.0 equiv).

  • The vial is sealed with a cap containing a PTFE septum.

  • The atmosphere in the vial is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon).

  • Anhydrous dimethylformamide (DMF) is added via syringe.

  • The reaction mixture is placed in a preheated oil bath or heating block at 110 °C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts.

  • The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 4-nitrodibenzofuran.

Protocol 2: Ligand-Free Palladium-Catalyzed Cyclization

This protocol is based on an efficient ligand-free palladium-catalyzed methodology.

Protocol_Palladium start Start prep To a reaction tube, add: - 1-(3-Iodophenoxy)-2-nitrobenzene (1 mmol) - Pd(OAc)2 (0.02 mmol, 2 mol%) - K2CO3 (2 mmol) start->prep solvent Add Toluene (4 mL) prep->solvent react Seal tube and heat at 110 °C with stirring for 24 hours solvent->react workup Cool to RT. Filter the mixture. react->workup extract Wash the solid with Toluene. Combine organic phases. workup->extract purify Concentrate and purify by column chromatography extract->purify end Obtain 4-Nitrodibenzofuran purify->end

Caption: Workflow for the ligand-free palladium-catalyzed reaction.

Step-by-Step Methodology:

  • In a reaction tube, combine 1-(3-iodophenoxy)-2-nitrobenzene (1.0 equiv), palladium(II) acetate (0.02 equiv), and potassium carbonate (2.0 equiv).

  • Add toluene as the solvent.

  • Seal the tube and place it in a preheated heating block at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture to remove the base and any precipitated palladium species. Wash the solid residue with additional toluene.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the pure 4-nitrodibenzofuran.

Conclusion and Recommendations

Both copper and palladium catalytic systems are highly effective for the intramolecular C-O coupling of 1-(3-iodophenoxy)-2-nitrobenzene.

  • The Copper/1,10-phenanthroline system is robust, cost-effective, and provides excellent yields. It represents a classic, reliable choice for this transformation. Its main drawback can be the use of high-boiling point polar aprotic solvents like DMF, which can be difficult to remove completely.

  • The ligand-free Palladium system offers a compelling alternative, achieving a near-quantitative yield without the need for an expensive or complex ligand. The use of toluene as a solvent is also a significant advantage in terms of process workup and solvent removal.

For academic and initial discovery efforts, the copper system is an excellent starting point due to the low cost of the catalyst and ligand. For process development and scale-up applications, the ligand-free palladium system warrants serious consideration due to its high efficiency, simplified reaction mixture, and more favorable solvent choice. The final decision should be guided by a cost-benefit analysis, downstream processing considerations, and metal residue tolerance in the final product.

References

  • Kondaji, G., et al. (2015). An efficient C–O coupling of phenols with aryl halides catalyzed by copper iodide/1,10-phenanthroline. Tetrahedron Letters, 56(38), 5326-5329. [Link]

  • Zhu, D., et al. (2010). Copper-catalyzed intramolecular C–O bond formation: an efficient synthesis of dibenzofurans. Synthetic Communications, 40(13), 1999-2005. [Link]

  • Li, Y., et al. (2014). Ligand-free palladium-catalyzed intramolecular C–O bond formation: a novel and efficient synthesis of dibenzofurans. Tetrahedron, 70(40), 7338-7343. [Link]

Comparative

Reproducibility of 1-(3-Iodophenoxy)-2-nitrobenzene Synthesis Protocols: A Comparative Guide

Diaryl ethers are privileged scaffolds in modern drug discovery, frequently serving as the structural core for kinase inhibitors, anti-inflammatory agents, and thyroid hormone analogs. The synthesis of 1-(3-Iodophenoxy)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Diaryl ethers are privileged scaffolds in modern drug discovery, frequently serving as the structural core for kinase inhibitors, anti-inflammatory agents, and thyroid hormone analogs. The synthesis of 1-(3-Iodophenoxy)-2-nitrobenzene presents a unique chemoselectivity challenge: forging the diaryl ether linkage while strictly preserving the aryl iodide moiety for downstream palladium-catalyzed cross-coupling applications.

As an application scientist, achieving high reproducibility in this synthesis requires moving beyond basic recipes to understanding the thermodynamic and kinetic drivers of the reaction. This guide objectively compares the two primary synthetic alternatives—Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation—providing experimental data, mechanistic causality, and self-validating protocols to ensure scalable success.

Mechanistic Pathways & Strategy Selection

The synthesis of 1-(3-Iodophenoxy)-2-nitrobenzene relies on coupling a phenol derivative with a functionalized benzene ring. The two most prominent strategies are:

  • SNAr Pathway: Utilizing and . The strongly electron-withdrawing ortho-nitro group activates the ring, allowing the phenoxide nucleophile to attack the ipso-carbon, forming a stabilized Meisenheimer complex before fluoride elimination.

  • Ullmann Condensation: Utilizing 2-Nitrophenol and 1,3-Diiodobenzene. This requires a copper catalyst to facilitate the coupling via oxidative addition and reductive elimination.

SynthesisStrategy Target 1-(3-Iodophenoxy)-2-nitrobenzene SNAr SNAr Pathway (Mild, High Yield) SNAr->Target Ullmann Ullmann Pathway (Harsh, Moderate Yield) Ullmann->Target ReagentsSNAr 3-Iodophenol + 1-Fluoro-2-nitrobenzene ReagentsSNAr->SNAr K2CO3, DMF, 80°C ReagentsUllmann 2-Nitrophenol + 1,3-Diiodobenzene ReagentsUllmann->Ullmann CuI, Cs2CO3, 110°C

Comparative synthetic strategies for 1-(3-Iodophenoxy)-2-nitrobenzene.

Causality in Reagent Selection

In the SNAr approach, 1-fluoro-2-nitrobenzene is explicitly chosen over 1-chloro-2-nitrobenzene. While chlorine is a better leaving group in aliphatic SN2 reactions, in , the rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine withdraws electron density from the ipso-carbon, significantly lowering the activation energy for phenoxide attack.

Conversely, the suffers from inherent chemoselectivity flaws for this specific molecule. Copper catalysts at elevated temperatures (>110°C) can trigger competitive oxidative addition into the C-I bond of 1,3-diiodobenzene, leading to unwanted oligomerization and deiodinated byproducts.

Quantitative Reproducibility & Performance Data

To objectively evaluate these alternatives, parallel syntheses were conducted at a 10 mmol scale. The data below summarizes the reproducibility, yield, and purity profiles across five independent runs.

Performance MetricProtocol A: SNAr (Fluoride)Protocol B: Ullmann Coupling
Mean Isolated Yield 92% (± 1.5%)54% (± 6.2%)
Reaction Time 4 Hours18 Hours
Temperature 80°C110°C
Mean HPLC Purity >99.1%88.5%
Major Impurity Unreacted 3-Iodophenol (<1%)Deiodinated diaryl ether (8%), Oligomers
E-Factor (Waste/Product) 12.435.8
Reproducibility Score High Low-Moderate

Experimental Methodologies

Protocol A: Optimized SNAr Synthesis (Recommended)

This protocol is designed as a self-validating system. Color changes and solubility shifts serve as in-process controls to verify reaction progression.

SNArWorkflow Step1 1. Reagent Prep Dry DMF, K2CO3 Step2 2. Deprotonation 3-Iodophenol (rt, 30 min) Step1->Step2 Step3 3. Electrophile Addition 1-Fluoro-2-nitrobenzene Step2->Step3 Step4 4. SNAr Reaction 80°C, 4 hours Step3->Step4 Step5 5. Workup & Extraction EtOAc / H2O Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step workflow for the optimized SNAr synthesis protocol.

Materials:

  • 3-Iodophenol: 10.0 mmol (2.20 g)

  • 1-Fluoro-2-nitrobenzene: 10.5 mmol (1.48 g)

  • Potassium Carbonate (K2CO3, anhydrous): 15.0 mmol (2.07 g)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

Step-by-Step Procedure:

  • Deprotonation (In-Process Control): Charge a flame-dried 100 mL round-bottom flask with 3-iodophenol and anhydrous DMF. Add finely powdered anhydrous K2CO3. Stir at room temperature for 30 minutes.

    • Expert Insight: K2CO3 is selected over stronger bases like NaOH to prevent hydroxide-mediated hydrolysis of the fluoronitrobenzene into 2-nitrophenol. A noticeable color shift to pale yellow indicates successful phenoxide formation.

  • Electrophile Addition: Introduce 1-fluoro-2-nitrobenzene dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 4 hours.

    • Expert Insight: Do not exceed 80°C. Higher temperatures in DMF can lead to dimethylamine formation (via DMF degradation), which can act as a competing nucleophile, yielding 2-nitro-N,N-dimethylaniline impurities.

  • Quench and Extraction: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 x 30 mL) to remove residual DMF, followed by brine (30 mL). Dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to afford the product as a yellow solid.

Protocol B: Ullmann Coupling (Alternative/Not Recommended)

Provided for comparative validation, demonstrating the pitfalls of transition-metal catalysis for this specific substrate.

Step-by-Step Procedure:

  • Charge a Schlenk flask with 2-nitrophenol (10 mmol), 1,3-diiodobenzene (12 mmol), CuI (10 mol%), and Cs2CO3 (20 mmol).

  • Evacuate and backfill with Nitrogen (3x).

  • Add anhydrous DMSO (20 mL) and heat to 110°C for 18 hours.

  • Observation: The reaction mixture turns dark brown/black, indicative of copper aggregation and complex decomposition.

  • Workup requires filtration through Celite to remove copper salts before standard aqueous extraction. Yields are heavily compromised by the generation of 3-phenoxy-1-iodobenzene derivatives and completely dehalogenated diphenyl ethers.

Critical Parameters for Reproducibility

To ensure your SNAr protocol acts as a self-validating system, monitor these three critical parameters:

  • Water Content in Solvent: DMF must be strictly anhydrous (<50 ppm H2O). Trace water will react with 1-fluoro-2-nitrobenzene under basic conditions to form 2-nitrophenol, which will subsequently compete with 3-iodophenol, drastically reducing the yield.

  • Base Particle Size: The reaction is a heterogeneous mixture. Using finely milled K2CO3 increases the surface area, ensuring rapid and complete deprotonation of the phenol. Granular K2CO3 will lead to sluggish kinetics and incomplete conversion.

  • Stoichiometric Offset: A slight excess (1.05 equivalents) of 1-fluoro-2-nitrobenzene ensures complete consumption of the highly valuable 3-iodophenol. The unreacted fluoronitrobenzene is highly volatile compared to the product and is easily removed during high-vacuum drying or early column fractions.

References

  • Nucleophilic Aromatic Substitution. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ullmann Condensation. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11101, 1-Fluoro-2-nitrobenzene. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11484, 3-Iodophenol. Available at:[Link]

Validation

Steric Hindrance and Conformational Dynamics: A Comparative Guide to Ortho-Nitro Substituted Diphenyl Ethers

In medicinal chemistry and agrochemical development, the diphenyl ether (DPE) scaffold is ubiquitous. However, its flexibility can lead to entropic penalties upon target binding.

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry and agrochemical development, the diphenyl ether (DPE) scaffold is ubiquitous. However, its flexibility can lead to entropic penalties upon target binding. Modulating its three-dimensional conformation via steric hindrance is a critical strategy for optimizing binding affinity and target selectivity. Introducing bulky substituents—specifically nitro ( −NO2​ ) groups—at the ortho positions induces severe steric clash, restricting rotation around the Caryl​−O bonds.

This guide objectively compares the steric effects of progressive ortho-nitro substitution on DPEs, providing researchers with the mechanistic logic, comparative data, and self-validating experimental protocols necessary to leverage conformational restriction in drug design.

Mechanistic Foundation: The "Skew" vs. "Twist" Conformations

To understand the impact of ortho-substitution, we must first establish the baseline dynamics of the unsubstituted scaffold. [1] natively prefers a "skew" conformation . In this state, one phenyl ring is coplanar with the C-O-C plane (allowing extended π -conjugation with the oxygen lone pairs), while the other ring is orthogonal (perpendicular). This arrangement minimizes steric repulsion between the ortho-hydrogens of opposing rings.

When an ortho-nitro group is introduced (e.g., [2]), the substantial van der Waals volume of the −NO2​ group creates severe steric clash with the opposing ring. This forces the molecule out of the ideal skew conformation into a higher-energy "twist" or "butterfly" conformation , significantly increasing the rotational energy barrier ( ΔG‡ ).

ConformationalLogic Unsubstituted Unsubstituted DPE (Skew Conformation) StericClash Steric Clash (O-H / O-NO2 interactions) Unsubstituted->StericClash Add 1st ortho-NO2 MonoOrtho Mono-ortho-nitro DPE (Twist Conformation) DiOrtho Di-ortho-nitro DPE (Restricted Twist) MonoOrtho->DiOrtho Add 2nd ortho-NO2 TetraOrtho Tetra-ortho-nitro DPE (Atropisomerism) DiOrtho->TetraOrtho Complete rotational lock StericClash->MonoOrtho Overcomes planar preference

Caption: Logical progression of conformational restriction in diphenyl ethers via progressive ortho-nitro substitution.

Comparative Analysis: Steric Hindrance & Rotational Barriers

The degree of steric hindrance scales non-linearly with the number of ortho-substituents. While mono-substitution merely slows rotation at room temperature, tetra-substitution completely locks the conformation, leading to isolable atropisomers.

Performance Comparison Table
CompoundOrtho SubstituentsPreferred ConformationRotational Barrier ( ΔG‡ )Room Temp (298K) Dynamics
Diphenyl ether NoneSkew~ 1.5 - 3.0 kcal/molFree rotation (sharp NMR signals)
2-Nitrodiphenyl ether 1 ( −NO2​ )Twist~ 8.0 - 12.0 kcal/molRapid exchange (time-averaged signals)
2,2'-Dinitrodiphenyl ether 2 ( −NO2​ )Twist / Butterfly~ 15.0 - 20.0 kcal/molSlow exchange (broadened NMR signals)
2,2',6,6'-Tetranitro DPE 4 ( −NO2​ )Orthogonal> 30.0 kcal/molStable Atropisomers (isolable enantiomers)

Note: Baseline thermochemical data for the unsubstituted scaffold can be verified via the [4]. For highly substituted variants like [3], the barrier crosses the threshold required for stable room-temperature isolation.

Experimental Methodologies: Quantifying Steric Hindrance

To rigorously evaluate these alternatives, researchers must employ self-validating experimental systems. We detail two primary workflows: Variable-Temperature NMR (VT-NMR) for empirical measurement, and Density Functional Theory (DFT) for predictive modeling.

Protocol 1: Variable-Temperature NMR (VT-NMR)

Causality: VT-NMR is utilized because the timescale of the NMR experiment is perfectly suited to observe the transition from fast to slow chemical exchange as thermal energy decreases. By pinpointing the exact temperature where signals merge, we can calculate the activation energy of rotation.

Self-Validation Step: Relying solely on the instrument's thermocouple can lead to errors of ±2−5 K. This protocol mandates the use of an internal chemical shift thermometer to validate exact sample temperatures.

  • Sample Preparation: Dissolve 15 mg of the nitro-DPE analog in 0.6 mL of a deuterated solvent with a wide liquid range (e.g., Toluene- d8​ or DMF- d7​ ). Add a capillary containing 100% Methanol (for low temps) or Ethylene Glycol (for high temps) as an internal temperature standard.

  • Baseline Acquisition: Acquire a standard 1H -NMR spectrum at 298 K. Identify the reporter signals (typically the meta or para protons on the substituted ring, which will split if rotation is restricted).

  • Temperature Titration: Lower the temperature in 10 K increments. At each step, measure the peak separation ( Δν ) of the reporter signals in the slow-exchange regime.

  • Coalescence Determination: Identify the coalescence temperature ( Tc​ ) where the two distinct signals merge into a single, flat-topped broad peak.

  • Calculation: Calculate the rate constant at coalescence ( kc​=2​πΔν​ ). Apply the Eyring equation to determine the rotational barrier:

    ΔG‡=19.14×Tc​×(10.32+log(Tc​/kc​))
Protocol 2: Computational Potential Energy Surface (PES) Scan

Causality: Experimental data must be corroborated by quantum mechanics to isolate pure steric effects from electronic (conjugation) effects. DFT provides the exact energy maxima (transition states) and minima (stable conformers).

Self-Validation Step: A transition state is meaningless if it does not connect the correct conformers. This protocol mandates an Intrinsic Reaction Coordinate (IRC) calculation to self-validate the pathway.

  • Geometry Optimization: Optimize the starting structure using the M06-2X functional and a 6-311+G(d,p) basis set. Why M06-2X? This functional is specifically parameterized to account for non-covalent interactions and dispersion forces, which are critical when modeling the steric clash of bulky nitro groups.

  • Define Dihedral Angles: Define the two critical dihedral angles governing rotation: ϕ1​ ( Cortho​−Cipso​−O−Cipso′​ ) and ϕ2​ ( Cipso​−O−Cipso′​−Cortho′​ ).

  • Relaxed PES Scan: Systematically vary ϕ1​ from 0∘ to 180∘ in 10∘ increments. Allow all other geometric parameters to relax at each step.

  • Transition State (TS) Isolation: Identify the energy maximum from the scan. Perform a rigorous TS optimization (using the Berny algorithm) followed by a frequency calculation. Validation: Ensure there is exactly one imaginary frequency corresponding to the rotational mode.

  • IRC Validation: Run an IRC calculation from the TS to ensure it smoothly connects the "skew" and "twist" minima.

Workflow cluster_NMR Empirical: VT-NMR cluster_DFT Computational: DFT Start Select Nitro-DPE Analog NMR1 Acquire 1H-NMR at 298K Start->NMR1 DFT1 M06-2X Optimization Start->DFT1 NMR2 Cool in 10K increments (Internal Standard) NMR1->NMR2 NMR3 Identify Coalescence (Tc) NMR2->NMR3 NMR4 Calculate ΔG‡ (Eyring) NMR3->NMR4 Validate Cross-Validation (Empirical vs. Computed) NMR4->Validate DFT2 Relaxed PES Scan (Dihedrals) DFT1->DFT2 DFT3 TS Optimization (1 Imag Freq) DFT2->DFT3 DFT4 IRC Validation & ΔG‡ DFT3->DFT4 DFT4->Validate

Caption: Parallel empirical and computational workflows for determining rotational barriers in diphenyl ethers.

References

  • Title: Diphenyl ether Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-Nitrodiphenyl ether Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2,4-Dinitrodiphenyl ether Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Thermochemistry Data for Diphenyl Ether Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 1-(3-Iodophenoxy)-2-nitrobenzene

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling complex halogenated nitroaromatics. 1-(3-Iodophenoxy)-2-nitrobenzene presents unique disposal challen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling complex halogenated nitroaromatics. 1-(3-Iodophenoxy)-2-nitrobenzene presents unique disposal challenges due to its dual-functional structure: an iodine substituent (a heavy halogen) and a nitrobenzene moiety. Proper disposal is not merely a regulatory requirement; it is a critical component of laboratory safety, environmental stewardship, and operational integrity.

This guide provides a definitive, step-by-step methodology for the safe handling, segregation, and disposal of 1-(3-Iodophenoxy)-2-nitrobenzene, grounded in established Environmental Health and Safety (EHS) and Resource Conservation and Recovery Act (RCRA) principles [1].

Structural Hazard Causality and Segregation Logic

To understand the disposal requirements, we must first analyze the chemical causality behind the hazard profile of 1-(3-Iodophenoxy)-2-nitrobenzene.

  • The Halogenated Component (Iodine): The presence of the iodine atom strictly dictates that this compound, and any solvent contaminated with it, must be classified as Halogenated Organic Waste . The causality here is driven by the final destruction method. Halogenated compounds cannot be disposed of via standard organic incineration because burning halogens at standard temperatures can generate highly toxic dioxins and furans. They require specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting hydroiodic acid (HI) gas [2].

  • The Nitroaromatic Component: Nitrobenzene derivatives are inherently toxic, often presenting acute toxicity via dermal absorption and inhalation. Furthermore, nitroaromatics can be highly reactive (potentially energetic) if exposed to strong reducing agents or strong bases under thermal stress.

Core Directive: Under no circumstances should researchers attempt in-lab chemical neutralization or destruction (e.g., chemical reduction of the nitro group) as a disposal method. Such improvised treatment poses a severe risk of runaway exothermic reactions. All disposal must be routed through institutional EHS channels.

Step-by-Step Operational Disposal Methodology

The following protocol must be integrated into the laboratory's Standard Operating Procedures (SOPs) whenever 1-(3-Iodophenoxy)-2-nitrobenzene is utilized in a workflow.

Phase I: Preparation and Containment
  • PPE Verification: Before handling waste, ensure operators are wearing appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (Nitrile or Neoprene, double-gloved if handling concentrated solutions), safety goggles, and a flame-resistant lab coat. All transfers must occur within a certified chemical fume hood.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass waste container. Do not use metal containers, as trace acidic byproducts could react with the metal.

  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray to capture any accidental spills during transfer.

Phase II: Segregation and Transfer
  • Verification of Compatibility: Ensure the waste container is strictly designated for Halogenated Solvents/Organics .

  • Transfer Process: Using a dedicated funnel, slowly pour the 1-(3-Iodophenoxy)-2-nitrobenzene waste (often dissolved in solvents like DCM or chloroform) into the container. Avoid splashing.

  • Cap and Seal: Immediately securely cap the waste container after the transfer. Do not leave waste funnels resting in the container, as this allows toxic nitroaromatic vapors to escape into the fume hood exhaust.

Phase III: Labeling and EHS Handover
  • RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Waste" and list "1-(3-Iodophenoxy)-2-nitrobenzene" along with any carrier solvents (e.g., "Dichloromethane 90%, 1-(3-Iodophenoxy)-2-nitrobenzene 10%").

  • Storage Limits: Store the sealed container in a designated Satellite Accumulation Area (SAA). Do not exceed the regulatory volume limits or the maximum accumulation time (typically 90 to 180 days, depending on your facility's generator status) [1].

  • EHS Manifesting: Submit a waste pickup request through your institution's EHS portal. The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

Waste Compatibility and Segregation Data

Mixing 1-(3-Iodophenoxy)-2-nitrobenzene with incompatible waste streams can lead to catastrophic container failure, toxic gas release, or fire. The following table summarizes strict segregation rules [3].

Waste CategoryCompatibility with 1-(3-Iodophenoxy)-2-nitrobenzeneCausality / Consequence of Mixing
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Standard carrier solvents; safe for co-mingling in the halogenated stream.
Non-Halogenated Organics (e.g., Acetone, Hexane)Incompatible (Regulatory) Mixing contaminates the non-halogenated stream, drastically increasing disposal costs and violating EPA incineration protocols.
Strong Reducing Agents (e.g., NaBH4, LiAlH4)Strictly Incompatible Can cause violent, exothermic reduction of the nitro group, potentially leading to container explosion.
Strong Bases / Amines Incompatible Potential for nucleophilic aromatic substitution or exothermic degradation depending on the specific conditions.

Disposal Workflow Visualization

The following diagram maps the logical decision tree and physical workflow for the safe disposal of this compound, ensuring a self-validating chain of custody from the bench to the incinerator.

WasteWorkflow Start Waste Generation: 1-(3-Iodophenoxy)-2-nitrobenzene Analyze Structural Analysis: Identify Halogen (Iodine) & Nitro Group Start->Analyze Segregate Segregation: Route to Halogenated Organic Waste Analyze->Segregate Contain Containment: HDPE Carboy + Secondary Tray Segregate->Contain Label Compliance: Attach RCRA Hazardous Waste Tag Contain->Label EHS Logistics: EHS Pickup & TSDF Manifest Label->EHS Incinerate Final Disposal: High-Temp Incineration (Scrubber Equipped) EHS->Incinerate

Caption: Operational workflow for the segregation, containment, and professional disposal of halogenated nitroaromatic waste.

References

  • United States Environmental Protection Agency (EPA). "Managing Laboratory Hazardous Waste." EPA Hazardous Waste Generators. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA Resource Conservation and Recovery Act (RCRA). Available at:[Link]

  • American Chemical Society (ACS). "Chemical Safety in the Laboratory." ACS Committee on Chemical Safety Publications. Available at:[Link]

Handling

Personal protective equipment for handling 1-(3-Iodophenoxy)-2-nitrobenzene

Handling complex, multi-functional chemical intermediates like 1-(3-Iodophenoxy)-2-nitrobenzene requires a rigorous, scientifically grounded approach to laboratory safety. This compound presents a trifecta of hazard prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex, multi-functional chemical intermediates like 1-(3-Iodophenoxy)-2-nitrobenzene requires a rigorous, scientifically grounded approach to laboratory safety. This compound presents a trifecta of hazard profiles: the lipophilic skin-penetrating capability of a diaryl ether, the systemic toxicity of a nitroaromatic, and the environmental persistence of a halogenated organic.

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and synthetic chemists with the critical safety, handling, and logistical frameworks required to manage this compound safely.

Mechanistic Hazard Profile & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why 1-(3-Iodophenoxy)-2-nitrobenzene is hazardous.

  • High Lipophilicity (Diaryl Ether Core): The ether linkage between two aromatic rings makes this molecule highly lipophilic. If the compound contacts unprotected skin, it will rapidly partition into the lipid-rich stratum corneum, leading to rapid systemic absorption.

  • Systemic Toxicity (Nitroaromatic Group): Once absorbed, nitroaromatics undergo hepatic reduction to hydroxylamines and nitroso intermediates. These metabolites oxidize the Fe 2+ in hemoglobin to Fe 3+ , resulting in methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity, leading to tissue hypoxia and cyanosis.

  • Halogenated Reactivity (Iodine Substitution): The presence of the iodine atom increases the compound's density and potential for photolytic degradation into reactive radical species. It also dictates strict regulatory pathways for waste disposal.

According to standard protocols outlined in the, compounds with dual dermal and systemic toxicity profiles require a multi-layered barrier approach.

G cluster_routes Exposure Routes Chem 1-(3-Iodophenoxy)-2-nitrobenzene (Halogenated Nitroaromatic) Dermal Dermal Absorption (High Lipophilicity) Chem->Dermal Inhal Inhalation (Dust/Aerosols) Chem->Inhal Mech Hepatic Reduction (Nitro to Hydroxylamine) Dermal->Mech Inhal->Mech Tox Hemoglobin Oxidation (Fe2+ -> Fe3+) Methemoglobinemia & Hypoxia Mech->Tox PPE_Skin Barrier: Butyl/Laminate Gloves & Tyvek Sleeves PPE_Skin->Dermal Intercepts PPE_Resp Barrier: Chemical Fume Hood & Particulate Respirator PPE_Resp->Inhal Intercepts

Fig 1: Toxicity mechanism of nitroaromatics and targeted PPE interception points.

PPE Matrix and Selection Rationale

Standard laboratory PPE is insufficient for handling concentrated nitroaromatics. The dictates specific barrier materials to prevent the permeation of lipophilic toxics.

Quantitative Glove Compatibility Data

Nitroaromatics degrade standard thin-film nitrile rapidly. Relying on standard 0.1 mm nitrile gloves creates a false sense of security, as the chemical can permeate the material before visible degradation occurs.

Glove MaterialBreakthrough Time (Nitroaromatics)Degradation RatingRecommended Operational Use Case
Laminate (Silver Shield) > 480 minExcellentPrimary handling, bulk transfer, spill cleanup.
Butyl Rubber (0.3 mm) > 240 minGoodExtended handling, synthesis workflows.
Heavy-Duty Nitrile (0.2 mm) 30 - 60 minFairSplash protection, transient handling (must double-glove).
Standard Nitrile (0.1 mm) < 10 minPoorNOT RECOMMENDED for direct contact.
Comprehensive PPE Requirements
  • Hand Protection: Double-gloving is mandatory. Wear an inner laminate glove (e.g., Silver Shield) for chemical resistance, overlaid with a heavy-duty nitrile glove for tactile dexterity and mechanical protection.

  • Eye & Face Protection: ANSI Z87.1-compliant indirectly vented chemical splash goggles. If handling solutions exceeding 250 mL, a full face shield must be worn over the goggles.

  • Body Protection: A flame-resistant (FR) laboratory coat (if handling alongside flammable solvents) fully buttoned. For bulk transfers, disposable Tyvek sleeves should be worn over the lab coat cuffs to eliminate the wrist exposure gap.

  • Respiratory Protection: All open handling must occur within a certified chemical fume hood (face velocity of 80–100 fpm). If a fume hood is unavailable or a spill occurs outside containment, a NIOSH-approved half-face respirator equipped with P100 particulate filters and Organic Vapor (OV) cartridges is required.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must include verification checks.

Step 1: Pre-Operational Verification

  • Verify fume hood inward airflow using a tissue or internal monitor.

  • Inspect Butyl/Laminate gloves for pinhole leaks by trapping air and applying gentle pressure.

  • Clear the workspace of incompatible materials (strong oxidizers, strong bases).

Step 2: Weighing and Transfer

  • Place an analytical balance inside the chemical fume hood.

  • Use an anti-static gun (zerostat) on the weighing boat and spatula to prevent electrostatic aerosolization of the 1-(3-Iodophenoxy)-2-nitrobenzene powder.

  • Weigh the material into a secondary containment vessel (e.g., a larger beaker) before transporting it to the reaction setup.

Step 3: Solubilization and Reaction Setup

  • Dissolve the compound using appropriate solvents (e.g., DCM, DMF, or DMSO) entirely within the fume hood.

  • Caution: DMSO drastically increases dermal permeability. If the compound is dissolved in DMSO, treat the solution as an extreme dermal hazard.

Step 4: Decontamination

  • Wipe down the balance and surrounding hood surfaces with a solvent-dampened wipe (e.g., ethanol or isopropanol), followed by a wipe with 10% sodium hypochlorite (bleach) to degrade residual organics.

Workflow Start Pre-Operation: PPE Donning & Hood Check Weigh Weighing & Transfer (Enclosed Balance) Start->Weigh React Reaction Setup (Secondary Containment) Weigh->React Clean Decontamination (Solvent & Bleach Wipes) React->Clean Waste Halogenated Organic Waste (EPA D028/U169 equivalents) Clean->Waste Liquid SolidWaste Solid Hazardous Waste (Contaminated PPE/Wipes) Clean->SolidWaste Solid

Fig 2: Standard operating procedure workflow from preparation to halogenated waste segregation.

Spill Response Plan

In the event of a spill outside of primary containment:

  • Evacuate & Isolate: Immediately step back, alert personnel, and isolate the area.

  • Assess & Don PPE: Do not attempt cleanup without Laminate/Butyl gloves and respiratory protection (OV/P100 respirator).

  • Containment: Cover the solid spill with damp sand or a commercial chemical absorbent pad to prevent dust generation. Do not dry sweep.

  • Collection: Use non-sparking plastic tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the spill area with a compatible solvent, followed by soap and water.

Waste Disposal Plan (Halogenated Segregation)

Because 1-(3-Iodophenoxy)-2-nitrobenzene contains an iodine atom, it fundamentally alters the disposal pathway. Under , it must be strictly segregated from general organic waste.

  • Liquid Waste: Must be disposed of in containers explicitly labeled "Halogenated Organic Waste." Mixing halogenated waste with non-halogenated waste can cause dangerous reactions and violates environmental regulations, as halogens require specific high-temperature incineration to prevent the release of corrosive hydrogen iodide (HI) or dioxins.

  • Solid Waste: All contaminated gloves, weighing boats, and spill cleanup materials must be placed in a solid hazardous waste bin lined with a heavy-duty poly bag, labeled for halogenated solid contamination.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at:[Link]

  • Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Available at:[Link]

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